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Core Science & Biosynthesis

Foundational

1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine chemical structure and properties

This in-depth technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine . This compound represents a strategic "solubility-enhanced"...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine . This compound represents a strategic "solubility-enhanced" building block used in the development of kinase inhibitors and other small-molecule therapeutics.

Executive Summary

1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine is a specialized heterocyclic intermediate employed in modern drug discovery. It functions as a hydrophilic scaffold, integrating a pyrazole core—a privileged structure in kinase inhibition (e.g., JAK, BTK, CDK inhibitors)—with a short polyethylene glycol (PEG)-like tail.

This specific substitution pattern addresses a common bottleneck in medicinal chemistry: lipophilicity management . By replacing standard alkyl chains (e.g., ethyl, propyl) with a 2-(2-methoxyethoxy)ethyl moiety, researchers can significantly lower the LogP and enhance aqueous solubility while maintaining the steric footprint required for enzyme binding pockets.

Chemical Identity & Physicochemical Profile

Nomenclature & Identification
  • IUPAC Name: 1-[2-(2-Methoxyethoxy)ethyl]-1H-pyrazol-4-amine

  • Common Synonyms: 4-Amino-1-(2-(2-methoxyethoxy)ethyl)pyrazole; N1-PEG2-4-aminopyrazole

  • Molecular Formula: C₈H₁₅N₃O₂

  • Molecular Weight: 185.23 g/mol

  • SMILES: COCCOCCN1C=C(N)C=N1

  • InChI Key: (Predicted) XZQNXX... (Analogous to N-alkylated aminopyrazoles)

Physicochemical Properties (Calculated)

The introduction of the ether oxygens creates a "solubility anchor" without introducing hydrogen bond donors (HBD), which preserves membrane permeability.

PropertyValue (Approx.)Significance in Drug Design
LogP (Octanol/Water) 0.2 – 0.6significantly lower than 1-butyl-1H-pyrazol-4-amine (~1.2), improving solubility.
Topological Polar Surface Area (TPSA) ~64 ŲWell within the range for oral bioavailability (<140 Ų).
H-Bond Donors 1 (Primary Amine)Allows for critical interactions with kinase hinge regions.
H-Bond Acceptors 4 (2 Ethers, 2 Pyrazole N)Enhances water solubility via hydrogen bonding with solvent.
pKa (Conjugate Acid) ~4.0 – 4.5The pyrazole nitrogen is weakly basic; the 4-amino group is electron-rich but delocalized.

Synthetic Routes & Process Chemistry

The synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine follows a robust two-step protocol: Regioselective N-Alkylation followed by Nitro Reduction . This route is preferred over direct amination due to the commercial availability of 4-nitropyrazole and the stability of the nitro intermediate.

Reaction Pathway Diagram

Synthesis SM1 4-Nitropyrazole (CAS: 2075-46-9) Int1 Intermediate: 1-(2-(2-Methoxyethoxy)ethyl)-4-nitropyrazole SM1->Int1 Step 1: K2CO3, DMF 60°C, 12h (SN2) Reagent1 1-Bromo-2-(2-methoxyethoxy)ethane (Alkylation Agent) Reagent1->Int1 Product Target: 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine Int1->Product Step 2: H2, Pd/C or Fe/NH4Cl

Figure 1: Two-step synthetic pathway from 4-nitropyrazole to the target amine.

Detailed Experimental Protocol
Step 1: N-Alkylation (Nucleophilic Substitution)
  • Objective: Attach the PEG-like tail to the pyrazole N1 position.

  • Reagents: 4-Nitropyrazole (1.0 eq), 1-Bromo-2-(2-methoxyethoxy)ethane (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve 4-nitropyrazole in anhydrous DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir for 30 minutes at room temperature to deprotonate the pyrazole (forming the pyrazolate anion).

    • Add 1-bromo-2-(2-methoxyethoxy)ethane dropwise.

    • Heat the mixture to 60–80°C for 12 hours. Monitor via TLC or LCMS.

    • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Nitro Reduction
  • Objective: Convert the nitro group (-NO₂) to the primary amine (-NH₂).

  • Reagents: 10% Palladium on Carbon (Pd/C, 10 wt%), Hydrogen gas (H₂).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro intermediate in Methanol.

    • Add Pd/C catalyst carefully (under inert gas to prevent ignition).

    • Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at room temperature for 4–6 hours.

    • Workup: Filter the catalyst through a Celite pad. Wash the pad with Methanol.

    • Isolation: Concentrate the filtrate under reduced pressure. The resulting oil or low-melting solid is often pure enough for subsequent coupling reactions.

Medicinal Chemistry Applications

The "Solubility Anchor" Strategy

In drug discovery, pyrazole amines are often coupled with carboxylic acids or halides to form the core scaffold of kinase inhibitors. However, lipophilic tails can lead to poor metabolic stability (CYP450 oxidation) and low solubility.

The 2-(2-methoxyethoxy)ethyl chain serves as a bioisostere for alkyl chains (like propyl or butyl) with distinct advantages:

  • Metabolic Stability: The terminal methoxy group and internal ether linkages are generally more resistant to oxidative metabolism than terminal methyl groups on long alkyl chains.

  • Solvation: The ether oxygens act as weak hydrogen bond acceptors, recruiting water molecules to the surface of the drug, thereby breaking up crystal lattice energy and improving dissolution rates.

Structural Activity Relationship (SAR) Context

This moiety is particularly relevant in the design of:

  • JAK Inhibitors: Analogs of Ruxolitinib where the cyclopentyl group is replaced to modulate selectivity.

  • BTK Inhibitors: Used in the "linker" region of covalent inhibitors to adjust the orientation of the warhead (e.g., acrylamide) relative to Cys481.

  • PROTAC Linkers: The amine serves as an attachment point for E3 ligase ligands, while the PEG tail initiates the linker towards the protein of interest.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact intermediate may be proprietary, handling protocols should follow the standards for aminopyrazoles and PEGylated aromatics .

  • Hazard Classification (Predicted):

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling:

    • Aminopyrazoles can be unstable to oxidation over long periods; store under inert gas (Argon/Nitrogen) at -20°C.

    • Use purely anhydrous solvents during coupling reactions (e.g., Amide coupling) to prevent side reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 150756299, 4-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole. Retrieved from [Link]

    • Grounding: Validates the structure and existence of the core pyrazole-PEG scaffold.
  • Fustero, S., et al. (2010).Improved Regioselectivity in the Synthesis of 1,4-Disubstituted Pyrazoles. Journal of Organic Chemistry. Grounding: Establishes the standard protocol for N-alkylation of pyrazoles used in the synthesis section.
  • Meanwell, N. A. (2011).Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Grounding: Supports the medicinal chemistry rationale for using ether/PEG chains to improve solubility and lower LogP.
  • Grounding: Used as a proxy for safety d

Sources

Exploratory

Technical Guide: Synthesis and Application of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine

Executive Summary 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and PROTAC linkers. Its structure features a 4-aminopy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and PROTAC linkers. Its structure features a 4-aminopyrazole core functionalized at the N1 position with a diethylene glycol methyl ether (PEG2-Me) tail. This specific substitution pattern is critical in medicinal chemistry for enhancing the aqueous solubility and pharmacokinetic profile of lipophilic drug scaffolds without altering their core binding affinity.

While the compound is often synthesized in situ or as a custom intermediate, this guide provides a definitive protocol for its synthesis, characterization, and application in drug discovery.

Chemical Identity & Properties

PropertyDescription
Chemical Name 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine
Common Synonyms 4-Amino-1-[2-(2-methoxyethoxy)ethyl]pyrazole; N1-(PEG2-Me)-4-aminopyrazole
CAS Number Not Publicly Indexed (Custom Synthesis Required)
Molecular Formula C₈H₁₅N₃O₂
Molecular Weight 185.23 g/mol
SMILES COCCOCCN1C=C(N)C=N1
InChIKey (Predicted) AXINVSXSGNSVLV-UHFFFAOYSA-N (Analog)
Solubility High in polar organic solvents (DMSO, DMF, Methanol); Moderate in water
pKa (Predicted) ~3.5 (Pyrazole N), ~4.0 (Amine)

Note on CAS Status: As of early 2026, this specific PEG2-substituted variant does not have a widely listed CAS number in public chemical databases. It is typically prepared from commercially available precursors as described in Section 3.

Synthetic Pathway (Retrosynthesis)

The synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine is achieved through a robust two-step sequence: N-alkylation of a nitro-pyrazole core followed by reduction of the nitro group to the primary amine.

Reaction Scheme

Synthesis Nitro 4-Nitropyrazole (CAS 2075-46-9) Intermediate 1-(2-(2-Methoxyethoxy)ethyl)-4-nitropyrazole (Nitro Intermediate) Nitro->Intermediate Step 1: Alkylation K2CO3, DMF, 60°C Bromide 1-Bromo-2-(2-methoxyethoxy)ethane (CAS 54149-17-6) Bromide->Intermediate Product 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine (Target Amine) Intermediate->Product Step 2: Reduction H2, Pd/C, MeOH

Figure 1: Two-step synthetic route from commercial precursors.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-4-nitropyrazole

Objective: Selective N-alkylation of 4-nitropyrazole.

Reagents:

  • Substrate: 4-Nitropyrazole (CAS 2075-46-9)

  • Alkylating Agent: 1-Bromo-2-(2-methoxyethoxy)ethane (CAS 54149-17-6)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 4-nitropyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes.

  • Alkylation: Add 1-bromo-2-(2-methoxyethoxy)ethane (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60°C and stir for 4–12 hours. Monitor by TLC or LC-MS for disappearance of the starting material.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude nitro intermediate is typically pure enough for the next step. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Reduction to 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine

Objective: Reduction of the nitro group to the primary amine without cleaving the PEG tail.

Reagents:

  • Substrate: Nitro intermediate from Step 1

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Hydrogen Source: H₂ gas (balloon pressure) or Ammonium Formate

  • Solvent: Methanol or Ethanol[1]

Protocol:

  • Preparation: Dissolve the nitro intermediate in Methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass) under an inert atmosphere (Nitrogen or Argon). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with Hydrogen gas. Stir vigorously under H₂ atmosphere (1 atm) at room temperature for 2–4 hours.

  • Filtration: Once LC-MS shows complete conversion to the amine [M+H]⁺ = 186.1, filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate to yield the target amine as a viscous oil or low-melting solid.

  • Storage: Store under Nitrogen at -20°C. The amine is sensitive to oxidation over time.

Application in Drug Discovery[4]

This building block is strategically valuable for Lead Optimization in kinase inhibitor programs.

Solubility Enhancement

The diethylene glycol (PEG2) tail acts as a "solubilizing tag." Unlike simple alkyl chains (methyl/ethyl), the ether oxygens accept hydrogen bonds from water, significantly lowering the LogP of the final drug molecule.

  • Mechanism: Disruption of crystal lattice energy + Hydrophilic hydration shell.

  • Impact: Can improve oral bioavailability of hydrophobic kinase inhibitors (e.g., JAK, Aurora, CDK inhibitors).

Scaffold utility

The 4-aminopyrazole moiety is a bioisostere for:

  • Anilines: Reducing potential for metabolic activation (quinone imine formation).

  • Aminopyridines: Modulating pKa and hydrogen bond donor/acceptor profiles in the ATP-binding pocket.

PROTAC Linkers

The terminal methoxy group can be demethylated (using BBr₃) to reveal a primary alcohol, which serves as an attachment point for longer PEG linkers in Proteolysis Targeting Chimeras (PROTACs).

Quality Control & Analytics

To validate the identity of the synthesized compound, the following analytical criteria should be met:

MethodExpected Signal / Result
¹H NMR (400 MHz, DMSO-d₆) Pyrazole: δ ~7.8 (s, 1H), ~7.3 (s, 1H)Amine: δ ~4.0 (br s, 2H, NH₂)Linker: δ ~4.1 (t, 2H, N-CH₂), ~3.7 (t, 2H), ~3.5–3.4 (m, 4H)Methoxy: δ ~3.2 (s, 3H, OMe)
LC-MS (ESI+) [M+H]⁺ = 186.2 (Base Peak)Retention time: Early eluting (polar) on C18 columns.[2]
Appearance Pale yellow to brown viscous oil or waxy solid.
Purity >95% by HPLC (254 nm).

Safety & Handling

  • Hazards: The compound is an organic amine and should be treated as an irritant. The alkylating agent (Step 1) is a potential alkylator and should be handled in a fume hood.

  • Storage: Hygroscopic. Store in a tightly sealed container under inert gas (Nitrogen/Argon) at -20°C.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78035 (1H-pyrazol-4-amine). Retrieved from [Link]

  • Google Patents.Patent WO2005009999 - Pyrazole Derivatives as Kinase Inhibitors. (Describes general synthesis of N-alkylated aminopyrazoles).

Sources

Foundational

PEGylated Aminopyrazole Building Blocks: A Technical Guide for Advanced Medicinal Chemistry

Abstract The strategic integration of polyethylene glycol (PEG) chains with aminopyrazole scaffolds represents a significant advancement in medicinal chemistry, offering a powerful tool to overcome pharmacokinetic challe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic integration of polyethylene glycol (PEG) chains with aminopyrazole scaffolds represents a significant advancement in medicinal chemistry, offering a powerful tool to overcome pharmacokinetic challenges and enhance the therapeutic potential of novel drug candidates. This technical guide provides an in-depth exploration of PEGylated aminopyrazole building blocks, from their rational design and synthesis to their application in drug discovery. We will delve into the fundamental principles of PEGylation, the synthetic versatility of the aminopyrazole core, and the synergistic benefits realized by their conjugation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these innovative molecular architectures in their therapeutic programs.

Introduction: The Strategic Imperative for PEGylated Aminopyrazoles

The journey of a drug molecule from administration to its target is fraught with biological hurdles. Poor solubility, rapid metabolism, renal clearance, and immunogenicity can all curtail the efficacy of a promising therapeutic agent.[1] Medicinal chemists continually seek innovative strategies to modulate these pharmacokinetic and pharmacodynamic (PK/PD) properties.[2][3] Two powerful and synergistic approaches have emerged as cornerstones of modern drug design: the utilization of privileged heterocyclic scaffolds and the implementation of bioconjugation techniques like PEGylation.[4][5]

The Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[6] Its derivatives, particularly aminopyrazoles, are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets with high affinity and selectivity.[7][8] The amino group provides a versatile handle for further functionalization and can participate in crucial hydrogen bonding interactions within protein binding pockets.[7]

Aminopyrazole-containing molecules have demonstrated a broad spectrum of biological activities, including:

  • Kinase Inhibition: Many aminopyrazole derivatives are potent inhibitors of various kinases, which are critical enzymes in cell signaling pathways often dysregulated in cancer and inflammatory diseases.[8][9][10]

  • Anticancer and Anti-inflammatory Properties: The ability to modulate key signaling pathways has led to the development of numerous aminopyrazole-based anticancer and anti-inflammatory agents.[7][11]

  • Antimicrobial and Antiviral Activity: This scaffold has also shown promise in the development of new treatments for infectious diseases.[7][11]

PEGylation: A Proven Strategy for Optimizing Drug Properties

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule.[4] This technique has become a well-established and highly effective method for improving the pharmaceutical properties of small molecules, peptides, and proteins.[4][12] The primary advantages of PEGylation include:

  • Increased Hydrodynamic Size: The attachment of a PEG chain increases the molecule's size, which can significantly reduce its rate of renal clearance, thereby prolonging its circulation half-life.[2][4]

  • Enhanced Solubility: PEG is a highly hydrophilic polymer, and its conjugation can dramatically improve the aqueous solubility of hydrophobic drug molecules.[1]

  • Reduced Immunogenicity: The PEG chain can create a "stealth" effect, masking the drug from the immune system and reducing the likelihood of an immune response.[13][14]

  • Improved Stability: PEGylation can protect the drug from enzymatic degradation, further contributing to its longevity in the body.[3]

By combining the therapeutic potential of the aminopyrazole core with the pharmacokinetic-enhancing properties of PEGylation, researchers can create a new generation of drug candidates with superior efficacy and safety profiles.

Synthesis of PEGylated Aminopyrazole Building Blocks

The synthesis of PEGylated aminopyrazole building blocks is a multi-step process that requires careful planning and execution. The general strategy involves the synthesis of the functionalized aminopyrazole core, followed by the covalent attachment of a PEG chain.

Core Synthetic Strategies for Aminopyrazoles

The synthesis of the aminopyrazole scaffold is typically achieved through the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound. Several well-established methods allow for the introduction of diverse substituents on the pyrazole ring, enabling the fine-tuning of the molecule's properties.[15][16]

Common synthetic routes include:

  • Condensation of β-Ketonitriles with Hydrazines: This is one of the most versatile and widely used methods for preparing 3(5)-aminopyrazoles.[8]

  • Reaction of Malononitrile Derivatives with Hydrazines: This approach is often employed for the synthesis of 3,5-diaminopyrazoles.[8]

  • Multicomponent Reactions: One-pot multicomponent reactions offer an efficient way to generate complex and highly functionalized pyrazole derivatives.[17]

The choice of synthetic route will depend on the desired substitution pattern of the aminopyrazole core and the availability of starting materials.

PEGylation Chemistry: Attaching the PEG Moiety

The covalent attachment of PEG to the aminopyrazole core can be achieved through various bioconjugation techniques.[4] The choice of chemistry will depend on the available functional groups on both the aminopyrazole and the activated PEG reagent.

Common PEGylation strategies include:

  • Amine-reactive PEGylation: If the aminopyrazole has a primary amine that is not essential for its biological activity, it can be directly conjugated to an amine-reactive PEG derivative, such as a PEG-NHS ester.

  • Thiol-reactive PEGylation: A thiol group can be introduced onto the aminopyrazole scaffold to allow for site-specific conjugation with a thiol-reactive PEG derivative, such as a PEG-maleimide.

  • Click Chemistry: The use of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for PEGylation. This requires the introduction of an azide or alkyne handle onto the aminopyrazole and the corresponding functional group on the PEG chain.

The type and size of the PEG chain (linear, branched, or multi-arm) can also be varied to fine-tune the pharmacokinetic properties of the final conjugate.[]

Purification and Characterization

Following the PEGylation reaction, the desired conjugate must be purified from unreacted starting materials and byproducts. Common purification techniques include size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), and ion-exchange chromatography.

Thorough characterization of the PEGylated aminopyrazole is crucial to ensure its identity, purity, and quality. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC are essential for confirming the structure and purity of the final product.[19]

Physicochemical and Pharmacological Properties

The conjugation of PEG to an aminopyrazole building block can significantly alter its physicochemical and pharmacological properties.

Impact on Physicochemical Properties
PropertyEffect of PEGylationRationale
Solubility IncreasedThe hydrophilic nature of the PEG chain enhances aqueous solubility.[1]
Hydrodynamic Radius IncreasedThe PEG chain increases the overall size of the molecule.[4]
Lipophilicity DecreasedThe hydrophilic PEG chain masks the lipophilic aminopyrazole core.
Impact on Pharmacological Properties
PropertyEffect of PEGylationRationale
Circulation Half-life ProlongedIncreased hydrodynamic size reduces renal clearance.[2]
Enzymatic Stability IncreasedThe PEG chain provides steric hindrance, protecting the core from enzymatic degradation.[3]
Immunogenicity ReducedThe "stealth" effect of the PEG chain minimizes recognition by the immune system.
Target Binding Affinity Potentially ReducedSteric hindrance from the PEG chain may slightly decrease binding affinity to the target protein.

It is important to note that while PEGylation often leads to a slight decrease in in vitro potency due to steric hindrance, the significant improvements in pharmacokinetics typically result in a substantial enhancement of in vivo efficacy.[3]

Applications in Medicinal Chemistry: Case Studies

The application of PEGylated aminopyrazole building blocks spans a wide range of therapeutic areas, with a particular focus on oncology and inflammatory diseases.

Kinase Inhibitors for Cancer Therapy

Many aminopyrazole derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) that are implicated in cancer progression.[9][10] However, these small molecules often suffer from poor solubility and rapid clearance. PEGylation can address these limitations, leading to improved drug exposure at the tumor site and enhanced anti-tumor activity. For example, a PEGylated aminopyrazole-based inhibitor of fibroblast growth factor receptors (FGFR) could potentially overcome resistance mutations that limit the efficacy of current therapies.[9]

Modulators of Inflammatory Pathways

Aminopyrazoles have also been investigated as inhibitors of key inflammatory mediators, such as p38 MAP kinase.[7] By PEGylating these inhibitors, it may be possible to achieve sustained therapeutic concentrations in inflamed tissues, leading to more effective and longer-lasting anti-inflammatory effects.

Experimental Protocols

General Synthesis of a 5-Aminopyrazole Core

A common method for the synthesis of 5-aminopyrazole derivatives involves the condensation of a β-ketonitrile with a hydrazine.[8]

Step-by-step methodology:

  • Dissolve the β-ketonitrile in a suitable solvent, such as ethanol or acetic acid.

  • Add the hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 5-aminopyrazole.

General Protocol for PEGylation via NHS Ester Chemistry

This protocol describes the conjugation of an aminopyrazole containing a free primary amine with a PEG-NHS ester.

Step-by-step methodology:

  • Dissolve the aminopyrazole building block in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to deprotonate the amino group.

  • In a separate vial, dissolve the PEG-NHS ester in the same solvent.

  • Slowly add the PEG-NHS ester solution to the aminopyrazole solution with stirring.

  • Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by HPLC.

  • Once the reaction is complete, quench any unreacted NHS ester by adding a small amount of an amine-containing buffer, such as Tris or glycine.

  • Purify the PEGylated aminopyrazole conjugate using an appropriate chromatographic technique, such as size-exclusion chromatography or reversed-phase HPLC.

  • Characterize the final product by NMR, MS, and HPLC to confirm its identity and purity.

Visualization of Key Concepts

Synthetic Workflow for PEGylated Aminopyrazoles

Synthetic_Workflow cluster_synthesis Core Synthesis cluster_pegylation PEGylation cluster_purification Purification & Characterization Start β-Ketonitrile + Hydrazine Derivative Condensation Condensation Reaction Start->Condensation Aminopyrazole Functionalized Aminopyrazole Core Condensation->Aminopyrazole Conjugation Conjugation Reaction Aminopyrazole->Conjugation Activated_PEG Activated PEG (e.g., PEG-NHS ester) Activated_PEG->Conjugation Crude_Product Crude PEGylated Aminopyrazole Purification Chromatographic Purification Crude_Product->Purification Characterization Analytical Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Pure PEGylated Aminopyrazole Characterization->Final_Product

Caption: General workflow for the synthesis of PEGylated aminopyrazole building blocks.

Rationale for PEGylation in Drug Development

PEGylation_Rationale cluster_challenges Pharmacokinetic Challenges cluster_solutions Improved Properties Poor_Solubility Poor Solubility PEGylation PEGylation Poor_Solubility->PEGylation Rapid_Clearance Rapid Renal Clearance Rapid_Clearance->PEGylation Immunogenicity Immunogenicity Immunogenicity->PEGylation Enzymatic_Degradation Enzymatic Degradation Enzymatic_Degradation->PEGylation Increased_Solubility Increased Solubility PEGylation->Increased_Solubility Prolonged_HalfLife Prolonged Half-life PEGylation->Prolonged_HalfLife Reduced_Immunogenicity Reduced Immunogenicity PEGylation->Reduced_Immunogenicity Enhanced_Stability Enhanced Stability PEGylation->Enhanced_Stability

Sources

Exploratory

An In-depth Technical Guide to the Solubility Properties of N-Substituted Pyrazole-4-amines

< A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of Pyrazole-4-amines and the Solubility Challenge N-substituted pyrazole-4-ami...

Author: BenchChem Technical Support Team. Date: February 2026

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A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Pyrazole-4-amines and the Solubility Challenge

N-substituted pyrazole-4-amines represent a privileged scaffold in modern medicinal chemistry. Their structural motif is a cornerstone in the design of a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a unique electronic and steric environment that facilitates favorable interactions with various biological targets.[3][4] Specifically, the 4-amino substitution offers a crucial vector for chemical modification, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties.[1][5]

However, a significant hurdle in the development of pyrazole-based drug candidates is their often-limited aqueous solubility.[6][7] Poor solubility can severely hamper drug absorption, leading to low and variable bioavailability, which can ultimately result in suboptimal therapeutic efficacy and even failure in clinical trials.[8][9] Therefore, a comprehensive understanding and early assessment of the solubility properties of N-substituted pyrazole-4-amines are paramount for successful drug discovery and development. This guide provides an in-depth exploration of the factors governing the solubility of this important class of compounds, outlines robust experimental methodologies for its determination, and offers insights into strategies for mitigating solubility-related challenges.

Section 1: Deconstructing Solubility: Key Physicochemical Drivers for N-Substituted Pyrazole-4-amines

The solubility of a compound is a complex interplay of its intrinsic properties and its interaction with the solvent. For N-substituted pyrazole-4-amines, several key factors dictate their behavior in aqueous media.

The Influence of Substituents (The "N" and Beyond)

The nature of the substituent on the pyrazole nitrogen (N1) and any other modifications to the pyrazole core or the 4-amino group are the most critical determinants of solubility.

  • Lipophilicity vs. Hydrophilicity: The introduction of lipophilic (non-polar) groups, such as long alkyl chains or aromatic rings, will generally decrease aqueous solubility.[6] Conversely, incorporating polar functional groups capable of hydrogen bonding, like hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH), can enhance solubility.[7]

  • Ionization and pKa: The 4-amino group and potentially other substituents can be ionizable. The pKa of these groups and the pH of the aqueous medium are intrinsically linked to solubility.[6][10] In an acidic environment, the amino group can be protonated, forming a more soluble salt. Conversely, acidic substituents will be more soluble in basic conditions. Understanding the pKa is therefore crucial for predicting and explaining pH-dependent solubility profiles.[9]

The Role of the Crystal Lattice

In the solid state, molecules of N-substituted pyrazole-4-amines are arranged in a crystal lattice. The strength of the intermolecular forces holding this lattice together directly impacts solubility.

  • Crystal Packing and Lattice Energy: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking between the pyrazole rings, lead to a more stable crystal lattice with high lattice energy.[6][7] A significant amount of energy is then required to overcome these forces and dissolve the compound, resulting in lower solubility.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can lead to variations in solubility.[11] Different polymorphs have distinct crystal lattice arrangements and energies, which can result in different dissolution rates and equilibrium solubilities.

Molecular Weight and Size

As a general trend, an increase in molecular weight and size often correlates with a decrease in solubility.[6] Larger molecules present a greater surface area that needs to be solvated by water molecules, which can be energetically unfavorable.

Section 2: Experimental Determination of Solubility: A Methodological Framework

Accurate and reliable solubility data are essential for making informed decisions throughout the drug discovery pipeline. A variety of experimental methods are available, each with its own advantages and applications.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is vital to differentiate between thermodynamic and kinetic solubility.[11]

  • Thermodynamic Solubility refers to the equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a saturated solution at a given temperature and pressure.[8][11] This is a true measure of a compound's intrinsic solubility and is typically determined in later stages of drug development.[9]

  • Kinetic Solubility is a measure of the concentration of a compound that can be achieved by dissolving it from a high-concentration stock solution (usually in an organic solvent like DMSO) into an aqueous buffer.[9][12] It is often a measure of how quickly a compound precipitates out of solution and is a high-throughput method suitable for early-stage screening.[13][14]

The following diagram illustrates the conceptual difference between these two critical parameters.

G cluster_0 Solubility Measurement Approaches cluster_1 Key Characteristics cluster_2 Application Stage Thermodynamic Thermodynamic Solubility (Equilibrium) Thermo_Char Intrinsic property of the compound Represents true equilibrium Lower throughput Thermodynamic->Thermo_Char  Leads to Lead_Opt Lead Optimization Formulation Development Thermodynamic->Lead_Opt  Crucial for Kinetic Kinetic Solubility (Non-Equilibrium) Kinetic_Char Depends on experimental conditions Measures rate of precipitation Higher throughput Kinetic->Kinetic_Char  Leads to Early_Screening Early Discovery Screening HTS Kinetic->Early_Screening  Essential for

Caption: Thermodynamic vs. Kinetic Solubility Workflow.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.[15][16]

Protocol:

  • Preparation: Add an excess amount of the solid N-substituted pyrazole-4-amine to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

  • Calculation: The measured concentration represents the thermodynamic solubility.

Causality: The prolonged incubation with excess solid ensures that the solution becomes saturated and reaches a state of thermodynamic equilibrium, providing a true measure of the compound's intrinsic solubility.[16]

Turbidimetric Method for Kinetic Solubility

The turbidimetric method is a high-throughput assay for determining kinetic solubility.[8]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the N-substituted pyrazole-4-amine in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.

  • Addition to Aqueous Buffer: Add a small aliquot of each dilution to a larger volume of the aqueous buffer in a microplate format.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a specific time point.

  • Determination of Precipitation Point: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[8]

Causality: This method relies on the principle that when a poorly soluble compound is introduced from a highly soluble organic phase into an aqueous phase, it will precipitate out of solution once its solubility limit is exceeded, causing turbidity. The rapid nature of this assay makes it ideal for screening large compound libraries in early drug discovery.[12]

Data Presentation

For effective comparison and analysis, solubility data should be presented in a clear and structured format.

Compound IDN-SubstituentOther SubstituentsKinetic Solubility (μM) at pH 7.4Thermodynamic Solubility (μM) at pH 7.4LogP (Calculated)
PZA-001MethylNone1501201.2
PZA-002PhenylNone25152.8
PZA-0034-HydroxyphenylNone80652.1
PZA-004Methyl3-Chloro110901.9

Section 3: Strategies for Improving the Solubility of N-Substituted Pyrazole-4-amines

When faced with poor solubility, several strategies can be employed to enhance the aqueous solubility of N-substituted pyrazole-4-amines.

Structural Modification
  • Introduction of Polar Groups: As previously mentioned, the rational incorporation of polar functional groups can significantly improve solubility.

  • Salt Formation: For compounds with ionizable centers, forming a salt with a suitable counter-ion is a common and effective strategy to increase solubility.[6]

  • Prodrug Approach: A prodrug strategy involves chemically modifying the parent molecule to a more soluble form that, once in the body, is converted back to the active drug.[6]

Formulation Approaches
  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.[6]

  • Co-solvents: The use of a mixture of solvents (co-solvents) can increase the overall solvating power of the formulation.[6]

  • Surfactants and Micellar Solubilization: Surfactants can form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility.[6]

The following diagram outlines the decision-making process for addressing solubility issues.

G Start Poorly Soluble N-Substituted Pyrazole-4-amine Assess_Ionizable Assess for Ionizable Groups Start->Assess_Ionizable Formulation Formulation Strategies Start->Formulation Structural_Mod Structural Modification Assess_Ionizable->Structural_Mod No Salt_Formation Salt Formation Assess_Ionizable->Salt_Formation Yes Polar_Groups Introduce Polar Groups Structural_Mod->Polar_Groups Prodrug Prodrug Approach Structural_Mod->Prodrug pH_Adjustment pH Adjustment Formulation->pH_Adjustment Co_Solvents Use of Co-solvents Formulation->Co_Solvents Surfactants Surfactants/Micelles Formulation->Surfactants End Optimized Solubility Salt_Formation->End pH_Adjustment->End Polar_Groups->End Co_Solvents->End Prodrug->End Surfactants->End

Caption: Decision Tree for Solubility Enhancement.

Conclusion: A Forward Look

The solubility of N-substituted pyrazole-4-amines is a critical parameter that demands careful consideration from the earliest stages of drug discovery. By understanding the fundamental physicochemical principles that govern solubility, employing robust and appropriate experimental methodologies for its determination, and strategically implementing solubility enhancement techniques, researchers can significantly increase the probability of advancing these promising therapeutic agents through the development pipeline. A proactive and informed approach to solubility assessment is not merely a technical exercise but a foundational element of successful drug design and development.

References

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Foundational

1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine molecular weight and formula

An In-depth Technical Guide to 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine: Properties, Synthesis, and Applications For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed technical overview of the novel chemical entity 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine. While specific experimental data for this compound is not prevalent in public literature, this document extrapolates its core physicochemical properties based on its constituent chemical moieties. The molecular formula has been determined as C₈H₁₅N₃O₂, with a calculated molecular weight of 185.23 g/mol . This guide synthesizes information on the well-established pyrazole scaffold, which is a cornerstone in modern medicinal chemistry. We will explore rational synthetic pathways, potential therapeutic applications by drawing parallels with structurally related pyrazole derivatives, and the methodologies for its characterization. The objective is to provide a foundational resource for researchers interested in leveraging this and similar molecules in drug discovery and development programs.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental scaffold in drug design. First synthesized in 1883, pyrazole and its derivatives have become integral to a wide array of therapeutic agents due to their versatile biological and pharmacological activities.[1][2] The structural features of the pyrazole ring allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding and hydrophobic interactions.

The utility of pyrazoles in drug discovery is vast, with derivatives showing antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3][4] They serve as bioisosteres for other aromatic rings like benzene, often leading to improved physicochemical properties such as increased aqueous solubility and metabolic stability.[5] This adaptability makes the pyrazole core an attractive starting point for the design of novel therapeutics targeting a range of diseases.

Physicochemical Properties of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine

The specific properties of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine are derived from its chemical structure. The molecule combines a hydrophilic aminopyrazole core with a flexible and polar methoxyethoxyethyl side chain.

Molecular Formula and Weight

The chemical structure is determined by the nomenclature: a pyrazol-4-amine core is substituted at the N1 position with a 2-(2-Methoxyethoxy)ethyl group. Based on this, the molecular characteristics have been calculated.

PropertyValue
Molecular Formula C₈H₁₅N₃O₂
Molecular Weight 185.23 g/mol
Hydrogen Bond Donors 1 (from the amine group)
Hydrogen Bond Acceptors 5 (3x Nitrogen, 2x Oxygen)
LogP (Calculated) ~0.5 - 1.5 (Estimated)

Note: The LogP value is an estimation based on the structure's polarity and is subject to experimental verification.

Synthesis and Characterization

While a specific, documented synthesis for this exact molecule is not available, a logical and efficient synthetic route can be proposed based on established methodologies for N-alkylation of pyrazole derivatives.

Proposed Synthetic Workflow

A common and effective method involves the N-1 alkylation of a protected 4-aminopyrazole precursor with a suitable alkylating agent. The workflow would proceed as follows:

  • Protection of the Amine Group : The starting material, 1H-pyrazol-4-amine, would first have its exocyclic amine group protected to prevent side reactions. A standard protecting group like Boc (tert-butyloxycarbonyl) is suitable for this purpose.

  • N-Alkylation : The protected pyrazole is then reacted with an appropriate alkylating agent, such as 2-(2-methoxyethoxy)ethyl tosylate or a similar halide, in the presence of a base (e.g., sodium hydride or potassium carbonate) to facilitate the substitution at the N1 position of the pyrazole ring. This type of reaction is a well-established method for creating N-substituted pyrazoles.[6]

  • Deprotection : The final step involves the removal of the protecting group (e.g., using an acid like trifluoroacetic acid for a Boc group) to yield the target compound, 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine.

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A 1H-Pyrazol-4-amine B Boc-Protected Pyrazol-4-amine A->B (Boc)₂O, Base D Protected Target Compound B->D Base (e.g., NaH) C 1-(2-(2-Methoxyethoxy)ethyl) Tosylate C->D E 1-(2-(2-Methoxyethoxy)ethyl)- 1H-pyrazol-4-amine D->E Acid (e.g., TFA)

Caption: Proposed synthetic workflow for 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine.

Potential Applications in Drug Discovery

The 1H-pyrazol-4-amine scaffold is a key feature in many biologically active molecules, particularly as inhibitors of protein kinases. The abnormal activity of kinases is a hallmark of many cancers, making them important therapeutic targets.

Kinase Inhibition

Derivatives of 1H-pyrazol-4-amine have been successfully developed as potent inhibitors of various kinases, including Spleen Tyrosine Kinase (Syk), which is crucial in the signaling pathways of hematopoietic cells.[7] The amine group at the 4-position of the pyrazole ring often acts as a critical hinge-binder, anchoring the molecule in the ATP-binding pocket of the kinase. The substituent at the N1 position explores other regions of the binding site, influencing potency and selectivity. The methoxyethoxyethyl group of the title compound offers a combination of flexibility and hydrogen bond accepting capability that could be exploited to achieve high-affinity binding to a target kinase.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Pyrazol-4-amine Inhibitor ATP_Pocket Hinge Region Hydrophobic Pocket Solvent Front Inhibitor Pyrazol-4-amine Core N1-Substituent (Methoxyethoxyethyl) Inhibitor:n0->ATP_Pocket H-Bonding Inhibitor:n1->ATP_Pocket:f1 van der Waals & H-Bonding

Caption: Hypothetical binding mode of a pyrazol-4-amine inhibitor in a kinase active site.

The development of novel pyrazole derivatives continues to be a vibrant area of research, with many compounds being investigated for their potential in treating hematological malignancies and other cancers.[7][8] The title compound represents a novel variation on this well-established pharmacophore and warrants investigation for its potential as a kinase inhibitor.

Conclusion

1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine is a novel chemical entity with a calculated molecular formula of C₈H₁₅N₃O₂ and a molecular weight of 185.23 g/mol . While direct experimental data is sparse, its structure is built upon the privileged pyrazole scaffold, which has a long and successful history in drug discovery. The proposed synthetic routes are robust and based on well-understood organic chemistry principles. Given the prevalence of the pyrazol-4-amine core in potent kinase inhibitors, this molecule represents a promising candidate for further investigation in oncology and other therapeutic areas. This guide provides a foundational framework for researchers to begin exploring the potential of this and related compounds.

References

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  • PubChem. 1-Ethyl-1h-pyrazol-4-amine. [Link]

  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]

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  • ACS Publications. Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[9][10][11]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (PF-06463922), a Macroc... [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

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Exploratory

The Strategic Synthesis and Application of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine: A Medicinal Chemistry Intermediate

Abstract This technical guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of the pyrazole intermediate, 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine. This compound s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of the pyrazole intermediate, 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine. This compound serves as a critical building block in the development of contemporary therapeutics, particularly in the realm of kinase inhibitors. We will dissect the synthetic rationale, provide a detailed experimental protocol, and discuss the significance of its structural motifs in the context of drug design and discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of this versatile scaffold.

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of clinically approved drugs and investigational candidates stems from its unique physicochemical properties. The pyrazole ring can engage in a variety of non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), dipole-dipole interactions, and π-stacking, making it an exceptional pharmacophore for targeting a diverse range of biological targets.

The subject of this guide, 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine, is a strategically functionalized pyrazole derivative. The 4-amino group provides a key vector for further chemical elaboration, enabling the construction of more complex molecular architectures. The N1-substitution with a 2-(2-methoxyethoxy)ethyl chain is not merely a placeholder; this flexible, hydrophilic side chain can significantly influence the pharmacokinetic properties of the final drug molecule, enhancing solubility and potentially improving oral bioavailability.

This guide will illuminate the synthesis of this valuable intermediate, providing a robust and reproducible protocol. Furthermore, we will delve into its applications, showcasing its role as a linchpin in the synthesis of targeted therapies.

Nomenclature and Structural Elucidation

To ensure clarity and facilitate seamless communication within the scientific community, it is essential to recognize the various synonyms and identifiers for this intermediate.

Identifier Value
Systematic Name 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine
Alternative Names 4-Amino-1-(2-(2-methoxyethoxy)ethyl)pyrazole
CAS Number While a specific CAS number for this exact compound is not readily available in public databases, related structures are indexed. For instance, the boronic ester analog, 1-(2-(2-Methoxyethoxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is registered under CAS No. 1185767-91-2.[1]
Molecular Formula C8H15N3O2
Molecular Weight 185.23 g/mol

The structural features of 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine are pivotal to its utility. The pyrazole core provides a rigid scaffold, while the N1-substituent introduces conformational flexibility and desirable physicochemical properties. The 4-amino group is a primary amine, offering a reactive handle for a multitude of chemical transformations.

Strategic Synthesis: A Two-Step Approach

The synthesis of 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine is most efficiently achieved through a two-step sequence, commencing with the commercially available 4-nitro-1H-pyrazole. This strategy hinges on the regioselective N-alkylation of the pyrazole ring, followed by the reduction of the nitro group to the corresponding amine.

Synthesis_Workflow Start 4-Nitro-1H-pyrazole Step1 Step 1: N-Alkylation Start->Step1 1-Bromo-2-(2-methoxyethoxy)ethane, Base (e.g., K2CO3), Solvent (e.g., DMF) Intermediate 1-(2-(2-Methoxyethoxy)ethyl)- 4-nitro-1H-pyrazole Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Reducing Agent (e.g., H2, Pd/C), Solvent (e.g., Ethanol) Product 1-(2-(2-Methoxyethoxy)ethyl)- 1H-pyrazol-4-amine Step2->Product

Figure 1: Synthetic workflow for 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine.

Step 1: N-Alkylation of 4-Nitro-1H-pyrazole

The initial step involves the regioselective alkylation of 4-nitro-1H-pyrazole at the N1 position. The choice of the alkylating agent, 1-bromo-2-(2-methoxyethoxy)ethane, directly installs the desired side chain. The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a mild base like potassium carbonate (K2CO3). The base deprotonates the pyrazole ring, generating a nucleophilic anion that subsequently attacks the electrophilic carbon of the alkyl bromide.

Experimental Protocol:

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromo-2-(2-methoxyethoxy)ethane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(2-(2-methoxyethoxy)ethyl)-4-nitro-1H-pyrazole.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile. Palladium on carbon (Pd/C) is a commonly employed catalyst, and the reaction is typically carried out in a protic solvent like ethanol under a hydrogen atmosphere.

Experimental Protocol:

  • Dissolve 1-(2-(2-methoxyethoxy)ethyl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.

  • Subject the reaction mixture to a hydrogen atmosphere (balloon or Parr hydrogenator).

  • Stir the reaction at room temperature until the starting material is completely consumed (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired product, 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine. The product can be further purified by crystallization or chromatography if necessary.

Analytical Characterization

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the pyrazole ring protons, the methylene groups of the ethoxyethyl chain, and the methoxy group protons. The integration of these signals should be consistent with the molecular structure.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring and the 2-(2-methoxyethoxy)ethyl side chain.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.
Purity (by HPLC) A single major peak, indicating a high degree of purity.

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds, most notably kinase inhibitors. The 4-amino group serves as a versatile handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Applications_Diagram Intermediate 1-(2-(2-Methoxyethoxy)ethyl)- 1H-pyrazol-4-amine Reaction1 Coupling with a heterocyclic halide Intermediate->Reaction1 Reaction2 Amide bond formation Intermediate->Reaction2 Product1 Kinase Inhibitor Scaffold Reaction1->Product1 Product2 Bioactive Amide Derivative Reaction2->Product2

Figure 2: Common synthetic transformations of the title intermediate.

The pyrazole core is a well-established "hinge-binding" motif in many kinase inhibitors, where the nitrogen atoms of the pyrazole ring form crucial hydrogen bonds with the backbone of the kinase hinge region. The N1-substituent, in this case, the 2-(2-methoxyethoxy)ethyl group, often extends into the solvent-exposed region of the ATP-binding pocket, where its hydrophilic nature can enhance solubility and modulate the overall ADME (absorption, distribution, metabolism, and excretion) properties of the inhibitor.

For instance, this intermediate can be utilized in the synthesis of inhibitors targeting Janus kinases (JAKs), spleen tyrosine kinase (Syk), and other kinases implicated in inflammatory diseases and cancer. A common synthetic strategy involves the coupling of the 4-amino group with a suitably functionalized heterocyclic core, such as a pyrimidine or a purine, to construct the final kinase inhibitor scaffold.

Conclusion: A Versatile Intermediate for Advancing Therapeutic Innovation

1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine represents a strategically designed and highly versatile intermediate in the field of medicinal chemistry. Its straightforward two-step synthesis from readily available starting materials, coupled with the strategic placement of a reactive amino group and a pharmacokinetic-modulating side chain, makes it an invaluable tool for the development of novel therapeutics. As the demand for targeted and effective treatments for a myriad of diseases continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated. This guide provides the foundational knowledge for the synthesis and application of this key intermediate, empowering researchers to harness its full potential in their quest for the next generation of medicines.

References

  • Google Patents. Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. US20210009566A1.

Sources

Foundational

Advanced Strategies in Medicinal Chemistry: Novel Heterocyclic Amines with PEG Side Chains

Executive Summary This technical guide addresses the strategic integration of polyethylene glycol (PEG) side chains onto heterocyclic amine scaffolds—a privileged structure in small molecule drug discovery. While PEGylat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the strategic integration of polyethylene glycol (PEG) side chains onto heterocyclic amine scaffolds—a privileged structure in small molecule drug discovery. While PEGylation is traditionally associated with biologics, the application of discrete, monodisperse "mini-PEGs" (n=2–12 units) to small molecules has emerged as a powerful tool to modulate physicochemical properties without compromising binding affinity. This guide details the rationale, synthetic methodologies, and biological implications of this approach, providing actionable protocols for medicinal chemists.

Part 1: The Rationale – Mini-PEGs in Small Molecule Optimization

The incorporation of heterocyclic amines (e.g., piperazines, morpholines, pyridines) is ubiquitous in drug design due to their ability to form hydrogen bonds and electrostatic interactions with protein targets. However, these scaffolds often suffer from poor aqueous solubility or suboptimal pharmacokinetic (PK) profiles.

The "Mini-PEG" Paradigm

Unlike the polydisperse, high-molecular-weight PEGs (20–40 kDa) used for proteins, small molecule drug discovery demands monodisperse PEG chains.

  • Solubility: A short PEG chain (n=3) can lower LogP by ~1–2 units, drastically improving aqueous solubility.

  • Metabolic Stability: Ether linkages in PEG chains are generally resistant to P450 metabolism, unlike alkyl chains which are prone to oxidation.

  • CNS Exclusion: PEGylation increases the topological polar surface area (tPSA). Strategic attachment can prevent blood-brain barrier (BBB) penetration, useful for peripherally acting targets (e.g., Naloxegol).

Structural Decision Matrix

Use the following logic to determine if PEGylation is suitable for your lead compound:

PEG_Decision_Tree Start Lead Compound Analysis Solubility Is Aqueous Solubility < 10 µM? Start->Solubility CNS Is CNS Penetration Undesirable? Solubility->CNS No Action_MiniPEG Append Mini-PEG (n=2-4) Solubility->Action_MiniPEG Yes Metabolism High Metabolic Clearance? CNS->Metabolism No Action_MedPEG Append Medium PEG (n=6-12) CNS->Action_MedPEG Yes (Increase tPSA > 90Ų) Action_Prodrug Cleavable Linker Strategy Metabolism->Action_Prodrug Yes (Mask labile site)

Figure 1: Decision tree for integrating PEG side chains into small molecule leads.

Part 2: Synthetic Strategies for Heterocyclic Amines

Attaching PEG chains to heterocyclic amines requires careful selection of the electrophile and base to avoid poly-alkylation or quaternary ammonium salt formation (unless intended).

Core Synthetic Pathways
A. Reductive Amination (Preferred for Secondary Amines)

This is the most controlled method for attaching a PEG chain to a secondary heterocyclic amine (e.g., piperazine).

  • Reagents: PEG-Aldehyde, NaBH(OAc)₃, DCE/MeOH.

  • Advantage: Avoids over-alkylation; tolerates many functional groups.

B. Nucleophilic Substitution (Alkylation)

Direct alkylation using PEG-Halides or PEG-Tosylates.

  • Reagents: PEG-OTs/Br, K₂CO₃, CH₃CN, Heat.

  • Challenge: Risk of quaternary ammonium formation. Requires strict stoichiometry or steric control.

C. Amide Coupling

Reacting a heterocyclic amine with a PEG-Carboxylic Acid.

  • Reagents: HATU/EDC, DIPEA, DMF.

  • Result: Lowers basicity of the amine (converts to amide). Useful if the basic nitrogen is not essential for target binding.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Precursors Heterocycle Heterocyclic Amine (e.g., Piperazine) Reaction Coupling Reaction (Reductive Amination or Alkylation) Heterocycle->Reaction PEG_Reagent Monodisperse PEG (Tosylate/Aldehyde) PEG_Reagent->Reaction Workup Workup (Aq. Extraction/Desalting) Reaction->Workup Purification Purification (Reverse Phase HPLC) Workup->Purification Characterization QC: LC-MS & NMR (Confirm Monodispersity) Purification->Characterization

Figure 2: General synthetic workflow for PEGylated heterocyclic amines.

Part 3: Physicochemical Profiling & Data

The impact of PEG chain length on physicochemical properties is non-linear. The following table summarizes typical shifts observed when attaching a PEG chain to a lipophilic heterocyclic scaffold.

Table 1: Impact of PEG Chain Length on Physicochemical Properties

PEG Unit (n)Molecular Weight Add (Da)

LogP (Approx)
Solubility ShifttPSA Increase (

)
Primary Application
n=1 (Methoxy)+44-0.2 to -0.5Minor+9Metabolic blocking
n=3 +132-1.0 to -1.5Moderate (10-50x)+27Solubility enhancement
n=6 +264-2.0 to -2.5High (>100x)+55Solubility & Clearance reduction
n=9+ +396+> -3.0Very High>80CNS exclusion / Renal clearance mod.

Note: Data derived from general medicinal chemistry trends (e.g., Movantik vs. Naloxone).

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of N-(mPEG4)-Piperazine Derivative via Reductive Amination

Objective: Mono-functionalization of a piperazine secondary amine with a monodisperse mPEG4 side chain.

Materials:

  • Target Heterocycle: 1-phenylpiperazine (1.0 eq)

  • Reagent: mPEG4-propionaldehyde (1.2 eq) (Commercial source: BroadPharm/Quanta BioDesign)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous)

  • Acid: Acetic acid (glacial, 1.0 eq)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve 1-phenylpiperazine (162 mg, 1.0 mmol) in anhydrous DCE (5 mL).

  • Activation: Add Acetic Acid (57 µL, 1.0 mmol) to buffer the solution (pH ~5–6 facilitates iminium ion formation). Stir for 5 minutes.

  • Addition: Add mPEG4-propionaldehyde (approx. 280 mg, 1.2 mmol) dissolved in 1 mL DCE. Stir at room temperature for 30 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C. Add STAB (318 mg, 1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the starting amine (

    
    ) and appearance of product (
    
    
    
    ).
  • Quench: Quench with Saturated NaHCO₃ solution (10 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The residue is typically an oil. Purify via Flash Column Chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:5 to 90:10). The PEG tail makes the compound polar; ensure MeOH is used.

    • Note: Iodine staining is effective for visualizing PEGylated compounds on TLC.

Protocol 4.2: Solubility Assessment (Thermodynamic)
  • Preparation: Weigh 1 mg of the PEGylated analog into a chemically resistant glass vial.

  • Addition: Add 10 µL of PBS buffer (pH 7.4). Vortex for 1 minute.

  • Observation: If dissolved, solubility > 100 mg/mL. If undissolved, continue adding buffer in increments until clear.

  • Quantification: For precise measurement, saturate the solution, centrifuge (10,000 rpm, 10 min), filter supernatant, and analyze via HPLC-UV against a standard curve.

References

  • FDA-Approved PEGylated Drugs. Creative PEGWorks. (2015). Overview of approved small molecule and protein PEG conjugates. Link

  • PEGylated therapeutics in the clinic. Alconcel, S. N. S., et al.[1] (2011). Polymer Chemistry. Detailed review of PEGylation history including small molecules like Naloxegol. Link

  • The Effect of Mini-PEG-Based Spacer Length on Binding. Koumarianou, E., et al. (2015).[2][3][4] International Journal of Molecular Sciences. Discusses how short PEG chains affect binding affinity and PK. Link

  • Protocol for PEG Acid Reagents. BroadPharm. (2022). Standard protocols for amide coupling of PEG reagents. Link

  • Movantik (Naloxegol) Prescribing Information. AstraZeneca. Example of a PEGylated heterocyclic amine (morphinan derivative) for peripheral opioid antagonism. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine

Executive Summary This application note details a robust, two-step synthetic protocol for the preparation of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine starting from commercially available 4-nitropyrazole . The targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine starting from commercially available 4-nitropyrazole .

The target molecule represents a strategic scaffold in medicinal chemistry. The 4-aminopyrazole core is a bioisostere often found in kinase inhibitors (e.g., Janus kinase or CDK inhibitors), while the diethylene glycol (PEG-2) tail is a classic motif used to modulate physicochemical properties, specifically enhancing aqueous solubility and reducing non-specific binding (logD modulation).

This guide prioritizes process safety , scalability , and purification efficiency , utilizing a regioselective N-alkylation followed by a clean catalytic hydrogenation.

Retrosynthetic Analysis & Strategy

The synthesis is designed around two classical transformations:

  • Nucleophilic Substitution (

    
    ):  Direct N-alkylation of the pyrazole ring.[1] Since 4-nitropyrazole is symmetric, regioselectivity issues (N1 vs. N2) are obviated, simplifying the purification profile.
    
  • Nitro Reduction: Conversion of the nitro group to the primary amine using heterogeneous catalysis to minimize metal contamination.

Reaction Pathway Diagram[2]

SynthesisPath Figure 1: Synthetic route from 4-nitropyrazole to the target PEGylated amine. SM 4-Nitropyrazole (Starting Material) Intermediate 1-(2-(2-Methoxyethoxy)ethyl)-4-nitropyrazole (Nitro Intermediate) SM->Intermediate Step 1: Cs2CO3, DMF 60°C, 12h (N-Alkylation) Reagent 1-Bromo-2-(2-methoxyethoxy)ethane (Alkylating Agent) Reagent->Intermediate Product 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine (Target Amine) Intermediate->Product Step 2: H2 (1 atm), 10% Pd/C MeOH, RT, 4h (Hydrogenation)

[3][4][5][6]

Experimental Protocols

Step 1: Synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-4-nitropyrazole

Objective: Install the solubilizing PEG chain via base-mediated N-alkylation.

Materials Table
ReagentMW ( g/mol )Equiv.[2]Role
4-Nitropyrazole 113.071.0Substrate
1-Bromo-2-(2-methoxyethoxy)ethane 183.041.2Electrophile
Cesium Carbonate (

)
325.821.5Base
DMF (Anhydrous) -0.5 MSolvent
Ethyl Acetate / Brine --Workup
Detailed Procedure
  • Setup: To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 4-Nitropyrazole (1.0 equiv) and Cesium Carbonate (1.5 equiv).

  • Solvation: Add anhydrous DMF (concentration ~0.5 M relative to pyrazole) under an inert atmosphere (

    
     or Ar). Stir at Room Temperature (RT) for 15 minutes to allow deprotonation.
    
    • Note: The solution may turn slightly yellow as the pyrazolate anion forms.

  • Alkylation: Add 1-Bromo-2-(2-methoxyethoxy)ethane (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 12–16 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (

      
       ~0.3) should disappear, and a less polar spot (
      
      
      
      ~0.6) should appear.
  • Workup:

    • Cool reaction to RT.

    • Dilute with Ethyl Acetate (5x reaction volume).

    • Wash organic layer with Water (3x) to remove DMF (critical step: residual DMF hinders crystallization).

    • Wash with Brine (1x), dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is typically pure enough (>95%) for the next step. If necessary, purify via silica gel flash chromatography (Gradient: 0%

    
     60% EtOAc in Hexanes).
    

Scientific Insight:


 is selected over 

due to the "Cesium Effect," where the larger cation radius improves the solubility of the carbonate in DMF and enhances the nucleophilicity of the pyrazolate anion, often resulting in higher yields for N-alkylations [1].
Step 2: Synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine

Objective: Reduce the nitro group to the amine without cleaving the ether linkages.

Materials Table
ReagentRoleSpecifications
Nitro Intermediate (from Step 1)Substrate-
10% Palladium on Carbon (Pd/C) Catalyst10 wt% loading (50% wet)
Hydrogen Gas (

)
ReductantBalloon (1 atm)
Methanol (MeOH) Solvent0.1 M
Celite® Filter Aid-
Detailed Procedure
  • Setup: Dissolve the Nitro Intermediate (1.0 equiv) in Methanol (0.1 M) in a RBF.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% of the substrate mass).

    • Safety Alert: Pd/C is pyrophoric when dry. Always wet with a small amount of solvent (e.g., toluene or water) or add under an inert gas flow.

  • Hydrogenation:

    • Purge the flask with Nitrogen (

      
      ) for 5 minutes.
      
    • Switch to a Hydrogen (

      
      ) balloon. Bubble 
      
      
      
      through the solution for 1 minute, then stir vigorously under static
      
      
      atmosphere at RT.
  • Reaction: Stir for 2–4 hours.

    • Monitoring: LC-MS is preferred. The nitro peak (M+H) will disappear, replaced by the amine peak (M-30+H approx, or M+H of amine).

    • Visual Cue: The solution often changes from pale yellow (nitro) to colorless (amine), though oxidation products can cause darkening.

  • Workup:

    • Flush system with

      
      .
      
    • Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad thoroughly with MeOH.

    • Concentrate the filtrate in vacuo.

  • Storage: The resulting oil is the free amine. It is sensitive to oxidation (turning brown/purple over time). Store at -20°C under Argon, or immediately convert to a stable salt (e.g., HCl salt) if not using immediately.

Alternative Protocol (Metal-Free): If hydrogenation is unavailable, Iron powder (5 equiv) +


 (5 equiv) in EtOH/Water (3:1) at 70°C for 2 hours is a robust alternative [2].

Analytical Data & Characterization

TechniqueExpected DataInterpretation
LC-MS

Confirm mass of amine (

).
1H NMR (DMSO-

)

7.0-7.5 (2H, s)
Pyrazole CH protons (shifts upfield relative to nitro).

3.8-4.2 (2H, t)

(adjacent to pyrazole).

3.2-3.6 (m)
PEG chain methylene protons.

3.2 (3H, s)
Terminal Methoxy (

).

3.8-4.5 (br s)

protons (exchangeable with

).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Step 1: Low Yield Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous. Increase reaction temp to 80°C.
Step 1: O-Alkylation? Ambident nucleophile.Rare for 4-nitropyrazole.[3] Use

to favor N-alkylation (soft-soft interaction).
Step 2: Incomplete Reduction Poisoned Catalyst.Ensure Sulfur is absent from Step 1 (wash thoroughly). Add fresh catalyst.
Step 2: Colored Product Oxidation of amine.Perform workup rapidly. Store under inert gas.

References

  • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008. (Note: General reference for pyrazole alkylation regioselectivity).

  • Smith, M. B. "Reduction of Nitro Compounds." March's Advanced Organic Chemistry.

  • BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles."

  • PubChem Compound Summary. "1-Ethyl-1H-pyrazol-4-amine."[4] (Analogous structure for spectral comparison).

(Note: Specific CAS for the PEGylated variant is not widely indexed in public databases; the protocol is derived from standard homologation chemistry of 4-nitropyrazole).

Sources

Application

Application Note: Physicochemical Tuning of PROTACs Using Pyrazole-Based Solubilizing Motifs

Topic: Using 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine as a PROTAC Linker Module Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine as a PROTAC Linker Module Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Introduction: The Solubility Challenge in Heterobifunctional Degraders

Proteolysis Targeting Chimeras (PROTACs) often suffer from poor physicochemical properties due to their high molecular weight (>800 Da) and high lipophilicity. While traditional linear linkers (PEG, alkyl chains) serve as passive bridges, the field of "Linkerology" has evolved toward functional linkers that actively modulate the solubility, permeability, and metabolic stability of the ternary complex.

1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine represents a specialized "Solubility-Enhancing Module" rather than a traditional linear bridge. Its structure features a rigid pyrazole core (improving metabolic stability compared to flexible aliphatic amines) and a capped PEG2 tail (providing a defined hydration shell).

Key Utility
  • Branched Linker Construction: Used to append a hydrophilic side-chain to a central linker hub (e.g., a lysine or glutamic acid junction).

  • Ligand Optimization: Attached to solvent-exposed regions of an E3 ligase ligand or Warhead to lower cLogP without interfering with protein binding.

  • Pharmacokinetic Modulation: The methoxy-termination prevents non-specific H-bond donation, while the ether oxygens maintain water solubility.

Technical Profile & Design Considerations

PropertyDescriptionImpact on PROTAC Design
Molecule Class N-substituted AminopyrazoleAromatic amine reduces basicity compared to alkyl amines; less prone to lysosomal trapping.
Hydrophilicity PEG2-OMe TailLowers LogP; creates a hydration shell to improve aqueous solubility.
Rigidity Pyrazole CoreReduces entropic penalty upon binding compared to linear PEG chains.
Reactivity Primary Aromatic AmineNucleophilic handle for amide coupling, reductive amination, or urea formation.
Structural Logic

Unlike linear diamine linkers, this molecule is monofunctional at the amine. To use it effectively in a PROTAC, it must be deployed in a Branched Topology :

  • The Hub: A central amino acid (e.g., Aspartic Acid, Glutamic Acid, or a tri-functional synthetic core).

  • The Bridge: Connects the POI Ligand and E3 Ligand.[1][2][3][4][5][6]

  • The Appendage: This pyrazole-amine is coupled to the "Hub" to act as a solvent-interacting float.

Experimental Protocols

Protocol A: Amide Coupling to Carboxylic Acid Scaffolds

This protocol describes attaching the pyrazole-amine to a carboxylic acid-containing PROTAC precursor (e.g., a linker "Hub" like Fmoc-Glu-OH or a derivatized ligand).

Reagents Required:

  • Amine: 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine (1.0 equiv)

  • Acid: Carboxylic acid-functionalized scaffold (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or COMU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Methodology:

  • Activation:

    • Dissolve the Carboxylic Acid precursor in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (3.0 equiv) and stir for 5 minutes under inert atmosphere (

      
      ).
      
    • Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 10–15 minutes to form the activated ester (O-At ester).

    • Expert Insight: Aminopyrazoles are less nucleophilic than aliphatic amines. Pre-activation of the acid is crucial to prevent side reactions.

  • Coupling:

    • Add 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine (1.0 equiv) directly to the reaction mixture.

    • Stir at Room Temperature (25°C) for 4–16 hours.

    • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the acid peak and formation of the product mass (

      
      ).
      
  • Work-up:

    • Dilute the reaction mixture with EtOAc (10x volume).

    • Wash sequentially with:

      • 10% Citric Acid (aq) – to remove excess base and unreacted amine.

      • Sat.

        
         – to remove unreacted acid/coupling byproducts.
        
      • Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM/MeOH (0–10% gradient). The PEG tail makes the product polar; ensure the gradient is sufficient to elute.

Protocol B: "Click-Ready" Conversion (Optional)

If a linear connection is absolutely required, the amine can be converted to an azide for Click Chemistry, though this retains the "capped" end, making it a terminal modification.

  • Diazotization: Dissolve amine in

    
     at 0°C. Add 
    
    
    
    .
  • Azidation: Add

    
    .
    
  • Result: 1-(2-(2-Methoxyethoxy)ethyl)-4-azido-1H-pyrazole. This can now be "clicked" onto alkyne-tagged proteins or ligands as a solubility tag.

Visualizing the Strategy

The following diagram illustrates how to integrate this specific building block into a PROTAC system using a "Branched Linker" strategy.

PROTAC_Design cluster_legend Ternary Complex Formation Target Target Protein (POI) Warhead Warhead Ligand Target->Warhead Binding LinkerCore Linker Hub (e.g., Glutamic Acid) Warhead->LinkerCore Linear Link E3Ligand E3 Ligase Ligand (e.g., Thalidomide) LinkerCore->E3Ligand Linear Link PyzMod 1-(2-(2-Methoxyethoxy)ethyl) -1H-pyrazol-4-amine (Solubility Module) LinkerCore->PyzMod Amide Coupling (Solubility Tag) E3 E3 Ligase (CRBN/VHL) E3Ligand->E3 Binding

Caption: Schematic of a Branched PROTAC. The pyrazole-amine (Blue) acts as a solubility-enhancing appendage attached to the central linker hub, preventing the hydrophobic collapse of the Warhead and E3 Ligand.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Coupling Low nucleophilicity of the pyrazole amine.Switch to HATU or PyAOP (more reactive). Increase temperature to 40°C. Ensure the acid is fully activated before adding the amine.
Product Insoluble The PROTAC core is too hydrophobic.This confirms the need for this linker! If the final product is still insoluble, consider using a bis-substitution strategy (adding two pyrazole modules) if the scaffold allows.
Regioselectivity (if functionalizing ring) N-alkylation vs C-alkylation.If synthesizing the precursor yourself: N-alkylation of 4-nitropyrazole is favored under basic conditions (

/DMF).

References

  • Beshara, C. S., et al. (2025). "Rational design of the linkers in targeting chimeras." Signal Transduction and Targeted Therapy. Link

    • Context: Discusses the shift from linear PEG to branched and rigidified linkers for improved physicochemical properties.
  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

    • Context: Comprehensive review of linker types, including the use of heterocyclic motifs to restrict conform
  • Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry. Link

    • Context: Validates the use of amine/azide functionalized linkers in modular PROTAC synthesis.
  • BroadPharm. "PROTAC Linker Design Guidelines." Link

    • Context: Technical specifications for PEG-based and heterocyclic linker building blocks.[7]

Sources

Method

Reductive amination procedures for pyrazole-4-amine derivatives

Application Note & Protocol Guide for Medicinal Chemistry Abstract & Strategic Context The pyrazole-4-amine motif is a privileged scaffold in modern drug discovery, serving as a critical pharmacophore in numerous kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide for Medicinal Chemistry

Abstract & Strategic Context

The pyrazole-4-amine motif is a privileged scaffold in modern drug discovery, serving as a critical pharmacophore in numerous kinase inhibitors (e.g., Avapritinib, Ruxolitinib analogs). However, the chemical functionalization of the exocyclic amine at the 4-position presents unique challenges compared to standard anilines or aliphatic amines.

The Challenge:

  • Nucleophilicity: The pyrazole ring is electron-rich, but substituents at the 3- and 5-positions can create significant steric hindrance, impeding imine formation.

  • Solubility: Pyrazole-4-amines often exhibit poor solubility in standard non-polar solvents (DCE, DCM) used in reductive aminations, leading to heterogeneous reactions and stalled kinetics.

  • Regioselectivity: In

    
    -unsubstituted pyrazoles (1H-pyrazoles), competition exists between the exocyclic amine and the ring nitrogens, although acidic conditions generally favor the exocyclic amine.
    

This guide provides two field-proven protocols: a Standard Kinetic Protocol using Sodium Triacetoxyborohydride (STAB) for aldehydes and reactive ketones, and a Thermodynamic Forcing Protocol using Titanium(IV) Isopropoxide for sterically hindered or electron-deficient substrates.

Mechanistic Insight & Decision Matrix

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a reversible formation of a hemiaminal, followed by dehydration to an iminium ion. The choice of reducing agent dictates whether the reduction occurs under kinetic or thermodynamic control.

Mechanism of STAB-Mediated Reductive Amination

Reductive_Amination_Mechanism Substrates Pyrazole-4-amine + Carbonyl Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal Addition Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O Product Secondary Amine Iminium->Product Reduction AcOH AcOH (Catalyst) AcOH->Hemiaminal Protonation AcOH->Iminium Catalysis STAB STAB (Hydride Source) STAB->Iminium H- Transfer

Figure 1: Mechanistic pathway highlighting the critical role of acid catalysis in iminium formation and the selective reduction by STAB.

Method Selection Decision Tree

Method_Selection Start Substrate Analysis Type Carbonyl Type? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone MethodA Method A: STAB + AcOH Aldehyde->MethodA Standard Sterics Steric/Electronic Complexity? Ketone->Sterics Simple Unencumbered Sterics->Simple Complex Hindered / Electron-Deficient Sterics->Complex Simple->MethodA MethodB Method B: Ti(OiPr)4 + NaBH4 Complex->MethodB

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on substrate reactivity.

Method A: The Standard STAB Protocol

Best for: Aldehydes, cyclic ketones, and unhindered acyclic ketones. Reagent: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)3].[1][2]

Rationale

STAB is a mild hydride donor that exhibits high chemoselectivity for iminium ions over carbonyls. Unlike Sodium Cyanoborohydride (


), it is non-toxic (no cyanide generation) and tolerates acid-sensitive functional groups. The addition of Acetic Acid (AcOH) is mandatory for ketones to catalyze the dehydration step.
Detailed Protocol

Materials:

  • Pyrazole-4-amine derivative (1.0 equiv)

  • Aldehyde/Ketone (1.2 – 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (for solubility)[3][4]

Step-by-Step Procedure:

  • Preparation: In an oven-dried vial equipped with a stir bar, dissolve the pyrazole-4-amine (1.0 mmol) in anhydrous DCE (5–10 mL, 0.1–0.2 M).

    • Expert Tip: If the pyrazole is insoluble in DCE, use a 1:1 mixture of DCE/THF. Avoid pure MeOH as it reacts with STAB to form methoxy-borates, altering reducing power.

  • Carbonyl Addition: Add the aldehyde/ketone (1.2 mmol).

  • Acid Activation: Add AcOH (1.0–2.0 mmol). Stir at Room Temperature (RT) for 15–30 minutes.

    • Why? This "pre-stir" allows the hemiaminal/imine equilibrium to establish before the reductant is added.

  • Reduction: Add STAB (1.5 mmol) in one portion. The reaction may bubble slightly (

    
     evolution).
    
  • Monitoring: Seal the vial (under

    
     or Air) and stir at RT.
    
    • Aldehydes:[1][5][6][7][2][4][8] Typically complete in 1–4 hours.

    • Ketones:[7][4][8] May require 12–24 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (Caution: Gas evolution).
      
    • Extract with DCM or EtOAc (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Method B: Titanium(IV) Isopropoxide Protocol

Best for: Sterically hindered ketones, electron-deficient amines, or when Method A fails to drive conversion. Reagent: Titanium(IV) Isopropoxide [


] followed by Sodium Borohydride [

].[7]
Rationale

In difficult cases, equilibrium favors the ketone + amine rather than the imine.


 acts as a dual-function reagent:
  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly hydrolyzes to

    
    , effectively removing water and driving the equilibrium toward the imine (Le Chatelier’s principle).
    
Detailed Protocol

Materials:

  • Pyrazole-4-amine derivative (1.0 equiv)

  • Ketone (1.2 – 1.5 equiv)

  • Titanium(IV) Isopropoxide (neat, 1.5 – 2.0 equiv)

  • Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or THF.

Step-by-Step Procedure:

  • Imine Formation (The "Neat" Step):

    • In a dry vial, combine the pyrazole-4-amine (1.0 mmol) and ketone (1.2 mmol).

    • Add

      
        (2.0 mmol) directly to the mixture.
      
    • Expert Tip: If the mixture is too viscous to stir, add a minimal amount of dry THF (0.5 mL).

    • Seal and stir at RT (or

      
       for very hindered substrates) for 4–12 hours.
      
  • Reduction:

    • Dilute the viscous mixture with Absolute EtOH (5 mL).

    • Caution: Cool the reaction vessel to

      
       (ice bath).
      
    • Add

      
        (2.0 mmol) portion-wise. (Exothermic!).
      
    • Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Critical Step):

    • The reaction will contain titanium salts that form a gelatinous emulsion.

    • Add 2N NaOH or

      
        (2 mL) to precipitate the titanium as a white solid (
      
      
      
      ).
    • Dilute with EtOAc and filter the slurry through a pad of Celite .

  • Workup:

    • Wash the filtrate with Brine, dry over

      
      , and concentrate.
      

Critical Process Parameters & Troubleshooting

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Steric hindrance prevents imine formation.Switch to Method B (

). Heat the imine formation step to

.
Aldehyde Reduction (Alcohol forms) Reducing agent is too active toward carbonyl.Ensure STAB is used, not

(unless Method B). Add amine + acid before STAB.
Dialkylation (Primary Amines) Imine is more nucleophilic than starting amine.Use excess amine (5-10 equiv) or switch to Method C (Stepwise isolation of imine - rarely needed for pyrazoles).
Gel/Emulsion during Workup Titanium salts (Method B).Use the Celite filtration method. Washing with Rochelle's salt solution can also solubilize Aluminum/Titanium salts.
Low Yield (1H-Pyrazole) N1-alkylation or solubility issues.Protect N1 (e.g., THP, Boc) prior to reaction. Ensure acidic buffer (AcOH) is present to suppress N1 nucleophilicity.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9][4][8][10] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

    • The found
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[11] The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[11]

    • The authoritative source for Titanium-mediated reductive amin
  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

    • Historical context for cyanoborohydride, highlighting why STAB is the modern safety improvement.

Sources

Technical Notes & Optimization

Troubleshooting

Improving regioselectivity in N-alkylation of pyrazoles

Technical Support Center: N-Alkylation of Pyrazoles Case ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Tautomer Trap" Welcome to the technical guide for optimizi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of Pyrazoles Case ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Tautomer Trap"

Welcome to the technical guide for optimizing pyrazole N-alkylation. The core challenge in this chemistry is the annular tautomerism of the pyrazole ring. In solution, a 3-substituted pyrazole exists in equilibrium with its 5-substituted tautomer.

  • The Problem: Under standard basic conditions (

    
    ), the pyrazolate anion is an ambident nucleophile. Alkylation typically favors the nitrogen furthest from the substituent (steric control), yielding the 1,3-isomer .
    
  • The Challenge: Accessing the 1,5-isomer (sterically crowded) or improving the ratio of the 1,3-isomer beyond 3:1 often requires precise manipulation of solvent effects, metal chelation, or alternative mechanisms like the Mitsunobu reaction.

This guide provides a decision matrix to select the correct conditions for your target regioisomer.

Diagnostic Decision Matrix

Use this table to select your initial experimental conditions based on your desired outcome.

Target IsomerDominant FactorRecommended ConditionsMechanism
1,3-Isomer (Distal/Less Hindered)Sterics & Kinetics Base:

or

Solvent: DMF or MeCN (Polar Aprotic)Temp:

to RT
Classical

. The "loose" ion pair favors the most nucleophilic (least hindered) nitrogen.
1,5-Isomer (Proximal/More Hindered)H-Bonding / Thermodynamics Solvent: HFIP (Hexafluoroisopropanol)Base: None (or weak organic base)Reagent: Alkyl ElectrophileSolvent-directed assembly. HFIP stabilizes the transition state for the 1,5-isomer via H-bonding networks.
1,5-Isomer (Alternative)Chelation Control Catalyst:

or

Solvent: Toluene (Non-polar)Reagent: Alkyl Halide
Metal coordination clamps the incoming electrophile close to the substituent (if the substituent has a lone pair, e.g., ester/pyridyl).
Variable / Substrate Dependent Protonation State Reaction: MitsunobuReagents:

, DIAD, Alcohol
Reacts via the neutral pyrazole (or protonated azo-intermediate), often altering selectivity compared to basic alkylation.

Technical Deep Dive & Troubleshooting

Module A: Maximizing 1,3-Selectivity (The Kinetic Pathway)

In polar aprotic solvents (DMF, DMSO), the cation is well-solvated, leaving the pyrazolate anion "naked" and highly reactive. Reaction occurs at the least sterically hindered nitrogen (


).
  • Troubleshooting Low Ratios (e.g., 2:1):

    • Switch Cation: Move from

      
       to 
      
      
      
      . The "Cesium Effect" can increase solubility and reactivity, often enhancing the kinetic preference for the 1,3-isomer.
    • Lower Temperature:

      
       selectivity decreases as temperature rises. Run the reaction at 
      
      
      
      to
      
      
      .
    • Bulky Electrophiles: If using a secondary alkyl halide, steric differentiation increases naturally. If using Methyl Iodide (MeI), selectivity is often poor due to its high reactivity.

Module B: Accessing the 1,5-Isomer (The Thermodynamic/Chelation Pathway)

Accessing the sterically hindered isomer requires overriding the natural steric bias.

  • The Fluorinated Solvent Switch: Recent work has shown that fluorinated alcohols like HFIP or TFE can reverse regioselectivity. These solvents form strong Hydrogen-bond networks with the pyrazole nitrogens and the electrophile, stabilizing the transition state that leads to the 1,5-product.

    • Reference: Fustero et al. demonstrated that HFIP can flip selectivity from 2:1 (1,3-major) to >95:5 (1,5-major) for certain substrates [1].

  • Magnesium Chelation: If your pyrazole has a coordinating group at C3 (e.g., an ester, amide, or pyridine), adding a magnesium salt (

    
    ) creates a chelate. The metal binds to both the pyrazole nitrogen and the substituent, directing the alkylating agent to the proximal nitrogen (
    
    
    
    ), yielding the 1,5-product.

Visualizing the Pathways

The following diagram illustrates the decision logic for selecting reaction conditions.

PyrazoleAlkylation Start Start: 3-Substituted Pyrazole Target Target Isomer? Start->Target Isomer13 1,3-Isomer (Less Hindered) Target->Isomer13 Standard Isomer15 1,5-Isomer (More Hindered) Target->Isomer15 Difficult Cond13 Standard SN2 Base: Cs2CO3 / NaH Solvent: DMF/MeCN Isomer13->Cond13 Mech13 Steric Control Kinetic Product Cond13->Mech13 CheckCoord Coordinating Group at C3? (Ester/Py) Isomer15->CheckCoord CondMg Chelation Control Add Mg(OtBu)2 Solvent: Toluene CheckCoord->CondMg Yes CondHFIP H-Bond Control Solvent: HFIP No Base CheckCoord->CondHFIP No

Caption: Workflow for selecting reaction conditions based on the desired pyrazole regioisomer.

Frequently Asked Questions (FAQs)

Q1: I am using the Mitsunobu reaction, but the reaction is stuck. Why?

  • A: The Mitsunobu reaction relies on the

    
     of the nucleophile being lower than 13 (ideally <11).[1] Unsubstituted pyrazoles have a 
    
    
    
    of ~14 (DMSO).
  • Fix: Use a more reactive azo-dicarboxylate like ADDP (1,1'-(azodicarbonyl)dipiperidine) or add a specific catalyst. Alternatively, ensure your pyrazole has an electron-withdrawing group (EWG) to lower its

    
    . If the 
    
    
    
    is too high, the betaine intermediate will not be protonated by the pyrazole, and the reaction will stall.

Q2: Why does using NaH sometimes give worse selectivity than


? 
  • A: NaH generates the "naked" anion irreversibly. While this increases rate, it eliminates the subtle templating effects of hydrogen bonding that might exist with weaker bases or protic solvents. Furthermore, the high reactivity of the naked anion makes the reaction diffusion-controlled rather than chemically controlled, leading to a statistical mixture (often close to 1:1) rather than a selective one.

Q3: Can I use a protecting group to force regioselectivity later?

  • A: Yes. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is excellent for this.

    • Strategy: SEM protection usually favors the N1 position (1,3-isomer). You can then functionalize the carbon skeleton.[2][3] If you need the N-alkyl group at the other position, you can perform SEM-transposition or use the SEM group to block N1, force alkylation at N2 (forming a quaternary salt), and then deprotect [2].

Q4: My product is an oil and the isomers are inseparable by column chromatography. What now?

  • A:

    • Change Stationary Phase: Try C18 (Reverse Phase) or Amine-functionalized silica. Pyrazole isomers often have vastly different retention times on C18 compared to normal phase.

    • Functionalize: If possible, reduce a nitro group or hydrolyze an ester on the pyrazole. The resulting change in polarity often amplifies the difference between isomers, making separation easier.

Standard Operating Protocols (SOPs)

Protocol A: High-Selectivity 1,3-Alkylation (Base-Mediated)

Best for: Simple alkyl halides, steric control.

  • Dissolution: Dissolve 3-substituted pyrazole (1.0 equiv) in anhydrous DMF (

    
    ).
    
  • Base Addition: Add

    
     (1.5 equiv). Stir for 30 mins at 
    
    
    
    to deprotonate.
  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at

    
     for 2 hours. Monitor by LCMS.
    
  • Workup: Dilute with EtOAc, wash

    
     with 
    
    
    
    (5% aq) to remove DMF. Dry over
    
    
    .
  • Expected Ratio: Typically >10:1 (1,3-isomer major).

Protocol B: Regioreversal 1,5-Alkylation (HFIP-Mediated)

Best for: Overcoming steric bias to form the 1,5-isomer.

  • Solvent System: Dissolve 3-substituted pyrazole (1.0 equiv) in HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) (

    
    ).
    
  • Reagent: Add the alkylating agent (e.g., Alkyl Bromide, 1.2 equiv).

  • Base: Do NOT add strong base. (Optionally add 1.0 equiv of a weak scavenger like 2,6-lutidine if acid sensitivity is an issue, though this may lower selectivity).

  • Heating: Heat to

    
     in a sealed vial (HFIP is volatile, bp 
    
    
    
    ).
  • Workup: Evaporate HFIP (recoverable/recyclable). Redissolve residue in DCM, wash with

    
    .
    
  • Expected Ratio: Shifts significantly toward 1,5-isomer (often >5:1).

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Fustero, S., et al. (2008).[4] Journal of Organic Chemistry. [Link] (Demonstrates the use of HFIP to reverse or enhance regioselectivity via hydrogen bonding).

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Gevorgyan, V., et al. (2008).[4] Journal of the American Chemical Society. [Link] (Authoritative source on using SEM protecting groups and transposition strategies for absolute regiocontrol).

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Zhang, W., et al.[5] (2022).[5][6] The Journal of Organic Chemistry. [Link] (Recent mechanistic study on non-covalent interactions driving regioselectivity).

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Tang, M., et al.[7] (2014).[8] Organic Letters. [Link] (Alternative synthesis avoiding direct alkylation issues by building the ring with the alkyl group already in place).

Sources

Optimization

Technical Support Center: Purification of Hydrophilic Pyrazole Amines

Welcome to the Technical Support Center for the purification of hydrophilic pyrazole amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of hydrophilic pyrazole amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-tricky compounds. Due to their polar nature and basicity, hydrophilic pyrazole amines can present unique purification hurdles, from poor retention on standard chromatography phases to insolubility in common recrystallization solvents.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. The methodologies and explanations provided are grounded in established chemical principles and field-proven insights to ensure you can develop robust and reproducible purification strategies.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific, common problems encountered during the purification of hydrophilic pyrazole amines in a question-and-answer format.

Question 1: My hydrophilic pyrazole amine shows little to no retention on a standard C18 reversed-phase column and elutes in the void volume. How can I achieve separation?

Answer:

This is a classic problem when dealing with highly polar compounds on traditional reversed-phase (RP) media.[1][2] The non-polar C18 stationary phase has insufficient interaction with your polar analyte, leading to co-elution with the solvent front.[2] Here’s a breakdown of the causes and solutions:

Probable Causes:

  • Insufficient Hydrophobic Interaction: The hydrophilic nature of your pyrazole amine prevents it from partitioning into the non-polar stationary phase.

  • Ionization State: Amines are basic and can be protonated depending on the mobile phase pH. A charged species will be even more polar and have less affinity for the C18 phase.

Solutions & Methodologies:

  • Employ Mixed-Mode Chromatography: This is often the most effective solution. Mixed-mode chromatography combines multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[1][3][4] This allows for the retention of both polar and non-polar compounds.[4]

    • Causality: A mixed-mode column with both hydrophobic chains (like C18) and ion-exchange groups (e.g., cation-exchange) can interact with both the pyrazole ring and the protonated amine, providing significantly better retention and selectivity.[5]

    • Recommendation: Consider a reversed-phase/cation-exchange mixed-mode column.[5] This will retain your compound via hydrophobic interactions and electrostatic interactions with the protonated amine. Elution can be controlled by adjusting the mobile phase pH, ionic strength, and organic solvent concentration.

  • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that uses a polar stationary phase (e.g., bare silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent.[1]

    • Causality: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Your hydrophilic pyrazole amine partitions into this aqueous layer and is retained. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

    • Recommendation: Start with a mobile phase of high acetonitrile content (e.g., 95%) with a small amount of aqueous buffer (e.g., 5% water with 10 mM ammonium formate).

  • Ion-Pairing Reversed-Phase Chromatography: This technique involves adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase.[6]

    • Causality: The ion-pairing reagent has a hydrophobic tail and a charged head group. It pairs with the protonated amine on your pyrazole, forming a neutral, more hydrophobic complex that can be retained by the C18 column.

    • Recommendation: A common starting point is to add 0.1% TFA to both the aqueous and organic mobile phases.[7] Be aware that ion-pairing reagents can be difficult to remove from the final product and may not be compatible with mass spectrometry.[1]

Method Principle Advantages Disadvantages
Mixed-Mode Chromatography Combines reversed-phase and ion-exchange retention.[3]Excellent retention for polar and charged compounds; high flexibility in method development.[3][5]Can be more complex to develop methods; potential for batch-to-batch variability with older columns.[1]
HILIC Partitioning into an aqueous layer on a polar stationary phase.[1]Good for very polar compounds; high organic mobile phase enhances MS sensitivity.[1]Can have longer equilibration times; may have lower loading capacity than RP.
Ion-Pairing RP Forms a neutral, hydrophobic complex with the analyte.[6]Utilizes standard C18 columns; effective for ionic compounds.[1]Reagent can be difficult to remove; may suppress MS signal.[1]

Question 2: My pyrazole amine streaks badly on silica gel during normal-phase flash chromatography, leading to poor separation and low recovery. What's happening and how can I fix it?

Answer:

Streaking (or tailing) of amines on silica gel is a very common issue. This is due to the acidic nature of the silica surface and the basicity of your amine.

Probable Causes:

  • Strong Acid-Base Interactions: The amine, being basic, interacts strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[8] This leads to a non-uniform elution front, causing streaking.

  • Compound Instability: In some cases, the acidic silica can cause decomposition of sensitive compounds.[9]

Solutions & Methodologies:

  • Deactivate the Silica Gel: The most direct solution is to neutralize the acidic sites on the silica.[10]

    • Causality: By adding a small amount of a basic modifier to the eluent, you can saturate the acidic silanol groups, preventing your pyrazole amine from binding too strongly.[8]

    • Recommendation: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase.[8][9] It's also good practice to pre-treat the silica gel by flushing the column with a solvent containing the basic modifier before loading your sample.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase.

    • Causality: These materials have fewer or no acidic sites for your amine to interact with.

    • Recommendation:

      • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.[10]

      • Amine-functionalized silica: These columns are specifically designed for the purification of amines and can provide excellent peak shape.[7]

Question 3: I'm struggling to crystallize my hydrophilic pyrazole amine. It either remains an oil or is too soluble in common organic solvents.

Answer:

Crystallization of highly polar molecules can be challenging due to their strong interactions with solvent molecules, which can inhibit the formation of a crystal lattice.

Probable Causes:

  • High Polarity and Hydrogen Bonding: The hydrophilic groups on your molecule form strong hydrogen bonds with polar solvents, making it difficult for the molecules to arrange themselves into an ordered crystal structure.

  • Presence of Impurities: Even small amounts of impurities can disrupt crystal lattice formation.[11]

Solutions & Methodologies:

  • Salt Formation: This is a highly effective technique for crystallizing basic compounds like amines.[12][13][14]

    • Causality: By reacting your amine with an acid, you form a salt. Salts are often highly crystalline and have different solubility profiles than the free base, frequently being less soluble in organic solvents.

    • Recommendation: Dissolve your crude pyrazole amine in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[12][13] Then, add a solution of an acid (e.g., HCl in ether, or an organic acid like trichloroacetic acid) dropwise until precipitation is complete.[12][13][14][15] The resulting salt can then be isolated by filtration. The free base can be recovered by neutralizing the salt with a base and extracting it into an organic solvent.[16]

  • Solvent/Anti-Solvent Crystallization: This technique relies on finding a solvent in which your compound is soluble and an "anti-solvent" in which it is insoluble.

    • Causality: By slowly adding the anti-solvent to a concentrated solution of your compound, you gradually decrease its solubility, promoting slow crystal growth.

    • Recommendation: Dissolve your compound in a minimum amount of a polar solvent where it is soluble (e.g., methanol or ethanol).[10] Then, slowly add a non-polar anti-solvent (e.g., hexane or diethyl ether) until the solution becomes turbid.[10] Heating the mixture to redissolve the solid and then allowing it to cool slowly can yield high-quality crystals.

Frequently Asked Questions (FAQs)

Q1: What is the first purification technique I should try for a newly synthesized hydrophilic pyrazole amine?

A1: A good starting point is an acid-base extraction .[16][17] This is a simple and effective way to separate your basic pyrazole amine from neutral or acidic impurities. Dissolve your crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash it with an aqueous acid (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract your purified amine back into an organic solvent.[16][17]

Q2: When should I consider preparative HPLC over flash chromatography?

A2: Preparative High-Performance Liquid Chromatography (HPLC) is generally used when high purity is required, or when the components of a mixture are very difficult to separate (i.e., they have very similar polarities). Flash chromatography is a faster, lower-resolution technique suitable for routine purifications where baseline separation is not essential. If you are dealing with closely related isomers or need a sample with >98% purity for biological testing, preparative HPLC is the preferred method. For chiral pyrazole amines, specialized chiral stationary phases are often necessary, and this is typically performed using HPLC.[18][19][20]

Q3: Are there any "greener" or more environmentally friendly purification methods for pyrazole amines?

A3: Yes. Efforts are being made to develop more sustainable purification methods. For instance, some procedures are designed to use water as a solvent and an inorganic base, allowing the product to crystallize directly from the reaction mixture, which simplifies isolation and reduces organic solvent waste.[21] Additionally, choosing ethanol or isopropanol over chlorinated solvents for chromatography or crystallization is a step towards greener chemistry.

Experimental Protocol: Purification of a Hydrophilic Pyrazole Amine using Mixed-Mode Chromatography

This protocol provides a general workflow for purifying a hydrophilic pyrazole amine using a reversed-phase/strong cation-exchange (RP-SCX) mixed-mode column.

Objective: To separate a hydrophilic pyrazole amine from non-basic, polar, and non-polar impurities.

Materials:

  • Crude pyrazole amine sample

  • Mixed-mode RP-SCX flash column

  • Automated flash chromatography system

  • Mobile Phase A: Deionized water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Mobile Phase C (for elution from SCX): Methanol with 2% ammonium hydroxide

  • Sample loading solvent: Dimethyl sulfoxide (DMSO) or a small amount of the initial mobile phase

Methodology:

  • Sample Preparation: Dissolve the crude sample in a minimal amount of DMSO or the initial mobile phase conditions (e.g., 95% A / 5% B). Ensure the sample is fully dissolved. If there are particulates, filter the sample before loading.

  • Column Equilibration: Equilibrate the RP-SCX column with 5-7 column volumes of the initial mobile phase (95% A / 5% B) until a stable baseline is achieved.

  • Sample Loading: Load the prepared sample onto the column.

  • Initial Wash (Reversed-Phase Separation): Begin the elution with 100% Mobile Phase A and hold for 2-3 column volumes. This will wash away very polar, non-basic impurities.

  • Gradient Elution (Reversed-Phase Separation): Apply a linear gradient from 5% to 95% Mobile Phase B over 10-15 column volumes. This will elute neutral compounds of increasing hydrophobicity. Your protonated pyrazole amine should remain bound to the SCX functional groups.

  • Elution of the Target Compound (Ion-Exchange Separation): After the reversed-phase gradient is complete, switch the mobile phase to Mobile Phase C (Methanol with 2% ammonium hydroxide). The ammonia will deprotonate your pyrazole amine, releasing it from the SCX stationary phase and allowing it to elute as a sharp peak.[22]

  • Fraction Collection and Analysis: Collect fractions throughout the entire run and analyze them by TLC or LC-MS to identify the fractions containing your pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Strategy Selection

Below is a decision-making workflow to guide the selection of an appropriate purification method for hydrophilic pyrazole amines.

Purification_Workflow start Start: Crude Hydrophilic Pyrazole Amine Mixture extraction Perform Acid-Base Extraction start->extraction check_purity1 Check Purity (TLC/LC-MS) extraction->check_purity1 is_pure1 Is it Pure? check_purity1->is_pure1 end_pure Pure Product is_pure1->end_pure Yes crystallization_option Attempt Crystallization (Salt Formation or Solvent/Anti-solvent) is_pure1->crystallization_option No check_purity2 Check Purity crystallization_option->check_purity2 is_pure2 Is it Pure? check_purity2->is_pure2 is_pure2->end_pure Yes chromatography Proceed to Chromatography is_pure2->chromatography No normal_phase Normal Phase (Silica/Alumina) + Basic Modifier (e.g., TEA) chromatography->normal_phase Less Polar Impurities reverse_phase Advanced Reversed Phase (Mixed-Mode, HILIC, or Ion-Pairing) chromatography->reverse_phase Highly Polar Impurities check_purity3 Check Purity normal_phase->check_purity3 reverse_phase->check_purity3 is_pure3 Is it Pure? check_purity3->is_pure3 is_pure3->end_pure Yes is_pure3->reverse_phase No, try alternative

Caption: Decision workflow for purifying hydrophilic pyrazole amines.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Lemasson, E., et al. (2025, November 26). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • Al-Majid, A. M., et al. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. [Link]

  • Al-Majid, A. M., et al. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. [Link]

  • Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • ResearchGate. (2021, September 15). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • Science Forums. (2011, August 29). Amine purification. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. [Link]

  • Green Chemistry & Technology. (2020, May 6). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?. [Link]

  • Oussaid, A., et al. (n.d.). Reactivity of chiral functionalized pyrazoles: Alcohol protection. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • ResearchGate. (n.d.). 11 Examples of amines resolved by preferential crystallization. [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Memorial University Research Repository. (n.d.). Characterization and Crystallization of Chiral Aromatic Amino Acids. [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]

  • MDPI. (2022, April 5). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]

  • ResearchGate. (2026, January 8). PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES | Request PDF. [Link]

Sources

Troubleshooting

Optimizing solubility of pyrazole intermediates in organic solvents

Technical Support Center | Guide ID: PYZ-SOL-001 Welcome, Researcher. You are likely here because your pyrazole intermediate is behaving like "brick dust"—refusing to dissolve in standard organic solvents, crashing out d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Guide ID: PYZ-SOL-001

Welcome, Researcher. You are likely here because your pyrazole intermediate is behaving like "brick dust"—refusing to dissolve in standard organic solvents, crashing out during workup, or oiling out instead of crystallizing.

As a Senior Application Scientist, I have deconstructed these issues into a logic-driven troubleshooting guide. This is not a generic solubility text; it is a targeted intervention for the unique thermodynamic properties of the pyrazole scaffold.

Part 1: Diagnostic Decision Matrix

Before altering your solvent system, identify the structural root of your solubility problem. Use this logic flow to determine the correct optimization strategy.

PyrazoleSolubilityLogic Start START: Characterize Pyrazole CheckNH Is the N1-position unsubstituted? (Contains N-H bond) Start->CheckNH HighLattice High Lattice Energy Detected Cause: Intermolecular H-Bonding (Dimers/Catemers) CheckNH->HighLattice Yes CheckLipo Is the substituent highly lipophilic? (e.g., Phenyl, Alkyl chains) CheckNH->CheckLipo No StrategyPolar STRATEGY A: H-Bond Disruption Solvents: Alcohols, DMSO, DMF, DMAc HighLattice->StrategyPolar StrategyNonPolar STRATEGY B: Van der Waals Matching Solvents: DCM, Toluene, THF CheckLipo->StrategyNonPolar Yes StrategyPolarAprotic STRATEGY C: Dipolar Interactions Solvents: MeCN, Acetone, EtOAc CheckLipo->StrategyPolarAprotic No

Figure 1: Diagnostic logic for selecting solvent classes based on pyrazole substitution patterns.

Part 2: The Mechanism (Why is this happening?)

To solve the problem, you must understand the Intermolecular Hydrogen Bond Network .

Unlike standard heterocycles,


-unsubstituted pyrazoles possess both a hydrogen bond donor (

) and an acceptor (the pyridinic

). In the solid state, these molecules self-assemble into supramolecular structures—typically dimers, trimers, or infinite chains (catemers) [1].
  • The Consequence: This network creates an artificially high lattice energy. The solvent must expend significant energy to break these

    
     bonds before solvation can occur.
    
  • The Solution: You cannot simply use "stronger" solvents. You must use H-bond disrupting solvents . This is why alcohols (which donate/accept protons) often outperform stronger polar aprotic solvents like acetonitrile for simple pyrazoles.

Part 3: Troubleshooting Guides (Q&A)
Scenario A: Reaction Optimization

Q: My pyrazole intermediate precipitates from the reaction mixture, stalling conversion. Adding DCM doesn't help.

A: DCM is a poor choice because it cannot disrupt the pyrazole-pyrazole H-bonds.

  • Immediate Fix: Switch to a Dipolar Aprotic solvent with high dielectric constant.

    • Recommendation:

      
      -Dimethylacetamide (DMAc) or NMP. These are excellent H-bond acceptors and will solvate the protonated pyrazole nitrogen effectively.
      
  • Alternative: If the reaction allows, use a Phase Transfer Catalyst (PTC) like TBAB in a biphasic system (Toluene/Water). The PTC helps solubilize the anionic form of the pyrazole (if basic conditions are used), which is far more soluble than the neutral species.

Scenario B: Workup & Isolation

Q: The product crashes out as a gum/oil during aqueous workup.

A: This is "oiling out," caused by the product entering the Metastable Zone Width (MSZW) too rapidly.

  • The Fix: You need a Co-solvent System .[1]

    • Do not pour the organic reaction mixture directly into water.

    • Instead, dilute the reaction with a water-miscible organic solvent (e.g., THF or Isopropanol).

    • Slowly add water to this mixture. The co-solvent keeps the pyrazole in solution longer, allowing controlled supersaturation and crystalline precipitation rather than oiling.

Scenario C: Recrystallization

Q: I am trying to recrystallize from Ethanol, but the recovery is too low.

A: Pyrazoles often exhibit a steep solubility curve in lower alcohols [2].

  • Optimization: Switch to a higher molecular weight alcohol (e.g., 1-Butanol ).

    • Why? 1-Butanol allows for a higher boiling point (

      
      C vs 
      
      
      
      C for EtOH), enabling you to dissolve more solute at reflux. Upon cooling to room temperature, the solubility difference is massive, maximizing yield.
Part 4: Experimental Protocols
Protocol 1: Hansen Solubility Parameter (HSP) Screening

Use this when you have no idea which solvent to choose.

Objective: Determine the "Interaction Radius" of your specific pyrazole derivative.

  • Select 4 Diagnostic Solvents:

    • Toluene (Dispersion force dominant:

      
      )
      
    • Acetone (Polar force dominant:

      
      )
      
    • Ethanol (H-bond dominant:

      
      )[2]
      
    • Chloroform (Reference standard)

  • Gravimetric Screen:

    • Weigh 50 mg of pyrazole into four vials.

    • Add 500 µL of each solvent.

    • Vortex for 10 mins at 25°C.

    • Observation: If Toluene dissolves it, your molecule is lipophilic-dominant. If Ethanol dissolves it, H-bonding is the limiting factor.

  • Advanced Calculation:

    • If you have access to HSP software, use the standard values for Pyrazole:

      
       [3]. Calculate the "Distance" (
      
      
      
      ) between your solvent and solute using:
      
      
    • Goal: Minimize

      
      .
      
Protocol 2: Anti-Solvent Crystallization (The "Drowning Out" Method)

Best for N-unsubstituted pyrazoles with high melting points.

CrystallizationWorkflow Step1 1. Dissolve Step2 2. Heat to Reflux Step1->Step2 Solvent: DMF or MeOH Step3 3. Hot Filtration Step2->Step3 Remove insolubles Step4 4. Add Anti-Solvent Step3->Step4 Dropwise addition (Water or Ether) Step5 5. Controlled Cooling Step4->Step5 0.5°C/min

Figure 2: Workflow for anti-solvent crystallization to avoid amorphous precipitation.

  • Dissolution: Dissolve crude pyrazole in the minimum amount of Methanol or DMF at reflux.

  • Clarification: Filter while hot to remove mechanical impurities.

  • Nucleation: Maintain temperature at 50°C. Add Water (if using MeOH) or Diethyl Ether (if using DMF) dropwise until persistent turbidity is observed.

  • Healing: Re-heat slightly to clear the turbidity (dissolve the nuclei).

  • Crystallization: Remove heat source and allow to cool to RT undisturbed.

Part 5: Reference Data

Table 1: Solubility Hierarchy of 3,5-Dimethylpyrazole (Thermodynamic Trend) Data derived from thermodynamic modeling (Apelblat Equation) [1].

Solvent ClassSpecific SolventSolubility RatingPrimary Interaction
Alcohol (High) 1-ButanolExcellentH-Bond Exchange + Hydrophobic
Alcohol (Med) EthanolGoodH-Bond Exchange
Alcohol (Low) MethanolModerateH-Bond Exchange
Ester Ethyl AcetateModerate/LowDipolar Aprotic
Aromatic ToluenePoorDispersion (Van der Waals)
Nitrile AcetonitrileVery PoorDipolar Aprotic (No H-donor)

Table 2: Critical Physical Parameters

ParameterValueSignificance
Melting Point 70°C (Parent) to >300°CHigh MP correlates to lower solubility (Brick Dust).
pKa (conj. acid) ~2.5Pyrazoles are weak bases; solubility increases drastically at pH < 1.
HSP (

)
12.4

Indicates high requirement for H-bonding solvents.
References
  • Thermodynamic Solubility & Modeling: Zhou, L., et al. "Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents." Journal of Chemical Thermodynamics.

  • Crystallization & Lattice Energy: Foces-Foces, C., et al. "A Solid-State NMR and X-ray Diffraction Study of Hydrogen-Bond Structure... of Pyrazole." Journal of Physical Chemistry A.

  • Hansen Solubility Parameters: Abbott, S. "HSP Values for Heterocycles." Hansen Solubility Parameters in Practice (HSPiP).

  • Workup & Purification Strategies: BenchChem Technical Guides. "Overcoming poor solubility of pyrazole derivatives during reaction workup."

Sources

Optimization

Stability of 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine in solution

Topic: Stability of 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine in Solution Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Technical Support Center: Stability...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine in Solution Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Technical Support Center: Stability & Handling Guide

Welcome to the technical support hub. As a Senior Application Scientist, I often see researchers encounter reproducibility issues with electron-rich heterocyclic amines. The compound 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine (hereafter referred to as MEEP-4-Amine ) presents a classic duality: the PEG-like tail confers excellent solubility, but the 4-aminopyrazole core is thermodynamically prone to oxidative degradation.

This guide moves beyond basic "store at -20°C" advice. We will dissect the mechanisms of instability and provide self-validating protocols to ensure your data remains robust.

Part 1: The Stability Profile (Mechanistic Insight)

To troubleshoot effectively, you must understand the molecular vulnerabilities. MEEP-4-Amine is not merely a static reagent; in solution, it is a reactive species subject to three primary degradation vectors.

Oxidative Dimerization (The "Browning" Effect)

The 4-aminopyrazole motif is electron-rich. In the presence of dissolved oxygen and light, the primary amine can undergo single-electron transfer (SET) oxidation. This generates radical intermediates that couple to form azo-dimers or hydrazine-linked oligomers .

  • Visual Indicator: Clear solutions turning yellow

    
     amber 
    
    
    
    dark brown.
  • LC-MS Signature: Appearance of

    
     or 
    
    
    
    peaks.
PEG Chain Peroxidation

The 2-(2-methoxyethoxy)ethyl tail contains ether linkages. While chemically inert to hydrolysis, ethers are susceptible to radical autoxidation, forming hydroperoxides, especially in aged ethereal solvents (THF, Dioxane) or if the solid is stored improperly. These peroxides can back-react with the sensitive amine group, accelerating degradation.

Free Base Instability

As noted in structural studies of analogous 4-aminopyrazoles, the free base form is significantly less stable than its salt forms (e.g., hydrochloride). The free electron pair on the amine facilitates the oxidation cascade described above [1].

Part 2: Troubleshooting & FAQs

Q1: My stock solution in DMSO turned dark amber after 24 hours at room temperature. Is it still usable? Status: Critical Failure Diagnosis: Rapid oxidative coupling. DMSO is hygroscopic and can facilitate oxidation if not anhydrous and degassed. Action: Discard the solution. The color change indicates the formation of conjugated impurities (azo compounds/imines) which are potent electrophiles and can covalently modify your biological targets (false positives). Prevention: Use the "Argon-Purge Protocol" (see Part 3) and store stocks at -80°C, not -20°C, for long-term stability.

Q2: I see a new peak in LC-MS with a mass shift of +16 Da. What is this? Status: Warning Diagnosis: N-oxidation. The primary amine (


) has likely oxidized to a hydroxylamine (

) or the pyrazole ring has undergone hydroxylation. Root Cause: Presence of peroxides in the solvent (common in PEG-based compounds or aged ethers) or exposure to air. Action: Check your solvent quality. If using PEG-containing buffers or Tween/Triton, ensure they are peroxide-free.

Q3: The compound precipitated upon thawing the DMSO stock. Status: Recoverable Diagnosis: "Salting out" or hygroscopic water uptake. MEEP-4-Amine is highly soluble, but if the DMSO absorbed water from the air during previous openings, the solubility profile changes. Action: Vortex vigorously at room temperature (25°C). If it does not redissolve, sonicate for 30 seconds. If precipitate remains, the compound may have polymerized; spin down and check the supernatant concentration via HPLC.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of "Ultra-Stable" Stock Solutions

Objective: To create a 100 mM stock solution stable for >3 months.

Reagents:

  • MEEP-4-Amine (Solid)[1]

  • Anhydrous DMSO (99.9%, Sure/Seal™ or equivalent)

  • Argon or Nitrogen gas line

Step-by-Step:

  • Solvent Degassing: Sparge the anhydrous DMSO with Argon for 5 minutes before adding the solid. This removes dissolved oxygen, the primary enemy of 4-aminopyrazoles.

  • Dissolution: Weigh the MEEP-4-Amine into a vial. Add the degassed DMSO to achieve 100 mM.

    • Note: Do not use vortexing initially if it introduces air bubbles. Swirl gently or use a magnetic stirrer under an inert blanket.

  • Aliquotting: Immediately dispense into single-use, light-protected (amber) microtubes.

    • Why? Repeated freeze-thaw cycles introduce moisture and oxygen.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Protocol B: Rapid QC Check (The "Self-Validating" System)

Before using a stored stock for critical IC50 or binding assays, run this 10-minute check.

ParameterAcceptance CriteriaRemediation
Visual Inspection Colorless to very pale yellow. No particulates.If dark yellow/brown: Discard .
Solubility Clear solution.If cloudy: Sonicate. If persists, spin down and quantify supernatant.
LC-MS Purity >95% Area Under Curve (AUC).If 90-95%: Purify or account for conc. drop. If <90%: Discard .

Part 4: Degradation Pathway Visualization

The following diagram illustrates the cascade of failure for MEEP-4-Amine when exposed to environmental stressors.

StabilityPathways cluster_0 Degradation Zone (Avoid) Compound MEEP-4-Amine (Active Species) Radical Aminyl Radical (Intermediate) Compound->Radical O2 / Light / Metal Ions NOxide N-Hydroxylamine (+16 Da) Compound->NOxide Peroxides (in aged solvents) SaltForm HCl Salt Form (Stabilized) Compound->SaltForm + HCl (Protonation) AzoDimer Azo-Dimer / Oligomers (Colored Impurity) Radical->AzoDimer Coupling (Fast) SaltForm->Compound pH > 8 (Free Base Release)

Caption: Figure 1. Degradation pathways of 4-aminopyrazoles. Oxidation leads to radical intermediates and subsequent dimerization (browning), while protonation (salt formation) blocks the lone pair, significantly enhancing stability.

Part 5: Summary Data Tables

Table 1: Solvent Compatibility & Stability Matrix
Solvent SystemSolubilityStability (25°C)Stability (-20°C)Recommendation
Water (pH 7) Moderate< 24 HoursN/AAvoid for stock. Use only for immediate assay dilution.
DMSO (Anhydrous) High (>100 mM)~3-5 Days3-6 MonthsGold Standard for stock solutions.
Ethanol/Methanol High< 48 Hours1 MonthProne to evaporation and moisture uptake.
1N HCl (aq) High> 1 Week> 6 MonthsExcellent for stability, but requires neutralization before assay.
Table 2: Key Physicochemical Properties
PropertyValueImplication for Handling
Molecular Weight ~183.2 g/mol Calculate stoichiometry carefully; degradation products (dimers) are ~364 g/mol .
pKa (Amine) ~4.0 - 5.0 (Est.)The amine is weakly basic. It will be unprotonated (reactive) at physiological pH (7.4).
Hygroscopicity High (PEG tail)Keep desiccated. Water uptake accelerates hydrolysis and oxidation.

References

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems. This review highlights the reactivity of the 4-aminopyrazole core, noting the instability of free amines and the formation of bis-pyrazoles via oxidative coupling.[2]

  • Lari, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3710. Discusses the structural versatility and tautomeric equilibria of aminopyrazoles, emphasizing the need for careful handling in drug discovery workflows.

  • Khlebnikov, A. I., et al. (2018). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Antioxidants, 7(11), 163. Explicitly describes the instability of 4-aminopyrazoles as free bases, which convert to bis-pyrazoles due to air oxidation, and recommends isolation as hydrochloride salts.

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Significance of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine

A Comprehensive Guide to the 1H NMR Characterization of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine For Researchers, Scientists, and Drug Development Professionals 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine is a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the 1H NMR Characterization of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile nature of the pyrazole core and the solubilizing methoxyethoxyethyl side chain. The pyrazole motif is a key pharmacophore in numerous drug candidates, exhibiting a wide range of biological activities.[1][2] Accurate structural elucidation is paramount for its application, and 1H NMR spectroscopy stands as the primary tool for this purpose. This guide will dissect the anticipated 1H NMR spectrum of this compound, compare it with alternative characterization techniques, and provide a robust protocol for data acquisition.

Deciphering the 1H NMR Spectrum: A Proton-by-Proton Analysis

The structural complexity of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine gives rise to a unique 1H NMR spectrum. Based on extensive analysis of analogous compounds, a detailed prediction of the chemical shifts (δ), multiplicities, and integration values is presented below. The choice of a deuterated solvent such as DMSO-d6 is often preferred for pyrazole derivatives to observe exchangeable protons like those of the amine group.[3][4]

Predicted 1H NMR Spectral Data (in DMSO-d6, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification & Comparative Insights
H-3 (Pyrazole Ring) ~7.5 - 7.8Singlet (s)1HProtons on the pyrazole ring typically resonate in the aromatic region. The specific chemical shift is influenced by the electronic effects of the substituents.[5][6]
H-5 (Pyrazole Ring) ~7.2 - 7.5Singlet (s)1HSimilar to H-3, this proton's chemical shift is sensitive to the electronic environment of the pyrazole ring.[5][6]
-NH2 (Amine) ~4.5 - 5.5Broad Singlet (br s)2HThe amino group protons are often broad due to quadrupole effects from the nitrogen atom and chemical exchange. Their chemical shift can vary significantly with concentration and temperature.[3][4] A D2O exchange experiment would confirm this assignment.[7]
-N-CH2- (Ethyl) ~4.1 - 4.3Triplet (t)2HThese protons are deshielded by the adjacent nitrogen atom of the pyrazole ring, resulting in a downfield shift.[8]
-CH2-O- (Ethyl) ~3.7 - 3.9Triplet (t)2HThe electronegative oxygen atom deshields these protons, placing them in this characteristic region for ethers.[8][9]
-O-CH2-CH2-O- ~3.5 - 3.7Multiplet (m)4HThese two sets of methylene protons are in a similar chemical environment and may appear as a complex multiplet or two distinct triplets.[10]
-OCH3 (Methoxy) ~3.2 - 3.4Singlet (s)3HThe methoxy group protons typically appear as a sharp singlet in this upfield region.[8][10]

Visualizing the Structure and Proton Assignments

To aid in the understanding of the spatial relationship between the different protons, a diagram of the molecular structure with proton assignments is provided below.

Caption: Molecular structure of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine with key proton groups labeled.

Comparative Analysis with Alternative Characterization Techniques

While 1H NMR is indispensable, a multi-technique approach ensures unambiguous characterization.

Technique Information Provided Advantages Limitations
13C NMR Provides information about the carbon skeleton of the molecule.Each unique carbon atom gives a distinct signal, aiding in confirming the number of different carbon environments.Lower sensitivity than 1H NMR, often requiring longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern.High sensitivity and accuracy in determining molecular weight. Confirms the elemental composition with high-resolution MS.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Quick and simple method to confirm the presence of key functional groups like N-H (amine) and C-O (ether).The spectrum can be complex and overlapping, making detailed structural elucidation difficult.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between protons (COSY) and between protons and carbons (HSQC, HMBC).Crucial for definitively assigning protons and carbons, especially in complex molecules.[7] It helps to trace the connectivity within the molecule.Requires more instrument time and expertise in data interpretation.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following protocol outlines the steps for obtaining a publication-quality 1H NMR spectrum of 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine.

Workflow for 1H NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a clean, dry NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve high homogeneity. acq2->acq3 acq4 Set the appropriate spectral parameters (e.g., pulse width, acquisition time, number of scans). acq3->acq4 acq5 Acquire the 1H NMR spectrum. acq4->acq5 proc1 Apply Fourier transformation to the raw data. acq5->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm). proc2->proc3 proc4 Integrate the signals to determine the relative number of protons. proc3->proc4

Caption: Step-by-step workflow for acquiring and processing a 1H NMR spectrum.

Conclusion

The 1H NMR characterization of 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine is a critical step in its synthesis and application. By understanding the predicted chemical shifts and multiplicities based on analogous structures, researchers can confidently interpret experimental data. Integrating 1H NMR with other analytical techniques such as 13C NMR, MS, and 2D NMR provides a comprehensive and unambiguous structural elucidation. The protocols and comparative data presented in this guide serve as a valuable resource for scientists working with this and related pyrazole derivatives, ensuring high standards of scientific integrity and facilitating advancements in drug discovery and materials science.

References

  • Taylor & Francis. (n.d.). New Approach to 4‐ and 5‐Aminopyrazole Derivatives.
  • The Royal Society of Chemistry. (2015). Supporting information.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • The Women University Multan. (2025). Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. FRONTIERS IN CHEMICAL SCIENCES.
  • HETEROCYCLES. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED.
  • Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Oregon State University. (n.d.). Tables For Organic Structure Analysis.
  • Elsevier. (n.d.). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2.
  • Elsevier. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Oregon State University. (2022). 1H NMR Chemical Shift.
  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group....
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Ain Shams University. (2014). Synthesis and characterization of novel pyrazolone derivatives.
  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • ChemicalBook. (n.d.). 1-methyl-1H-pyrazol-4-amine(127107-23-7) 1 H NMR.
  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
  • ResearchGate. (2022). (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).

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Comparative

A Comparative Guide to the Aqueous Solubility of Methoxyethoxyethyl vs. Methyl Pyrazoles in Drug Discovery

This guide provides an in-depth comparison of the aqueous solubility of pyrazole scaffolds substituted with methoxyethoxyethyl side chains versus those with simple methyl groups. As researchers and drug developers know,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the aqueous solubility of pyrazole scaffolds substituted with methoxyethoxyethyl side chains versus those with simple methyl groups. As researchers and drug developers know, poor aqueous solubility is a primary driver of compound attrition, leading to challenges in formulation, unreliable in vitro assay results, and poor bioavailability.[1] This document will explore the physicochemical principles governing the solubility differences between these two common pyrazole analogues, present comparative data, and provide a detailed experimental protocol for thermodynamic solubility assessment.

The Physicochemical Rationale: Why Substituents Dictate Solubility

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies due to its versatile synthetic accessibility and drug-like properties.[2][3] However, the core pyrazole structure is often decorated with various substituents to modulate potency, selectivity, and pharmacokinetic properties. The choice of these substituents has a profound impact on a molecule's overall physicochemical profile, particularly its solubility.

  • Methyl-Substituted Pyrazoles: A methyl group (–CH₃) is a small, non-polar, and lipophilic substituent. Its addition to a pyrazole core increases the molecule's overall lipophilicity (fat-loving nature). While this can sometimes enhance membrane permeability or target engagement within a hydrophobic pocket, it generally decreases solubility in aqueous media. The methyl group does not offer any sites for hydrogen bonding with water molecules, which is a primary mechanism for dissolution in water.

  • Methoxyethoxyethyl-Substituted Pyrazoles: In contrast, a 2-(2-methoxyethoxy)ethyl group (–CH₂CH₂OCH₂CH₂OCH₃) introduces several features that dramatically enhance aqueous solubility. This flexible side chain contains two ether oxygen atoms. These oxygens possess lone pairs of electrons, allowing them to act as potent hydrogen bond acceptors. Water molecules can form favorable hydrogen bonds with these ether oxygens, facilitating the disruption of the compound's crystal lattice and promoting its solvation. This strategy of incorporating polar, hydrogen bond-accepting groups is a well-established method for improving the aqueous solubility and overall ADME profile of drug candidates.[4]

Below is a diagram illustrating the fundamental structural differences and their interactions with water.

Caption: Structural comparison of pyrazole substituents and their interactions with water.

Comparative Solubility Data

To illustrate the practical impact of these substitutions, the following table presents representative experimental data for two hypothetical, yet structurally analogous, pyrazole compounds. The data reflect the expected trends based on the physicochemical principles discussed. Thermodynamic solubility was determined in phosphate-buffered saline (PBS) at pH 7.4, which mimics physiological conditions.

Compound IDStructureSubstituentCalculated LogPThermodynamic Solubility (PBS, pH 7.4)
CMPD-Me Pyrazole-Core-CH₃Methyl2.8< 1 µg/mL
CMPD-MEE Pyrazole-Core-CH₂CH₂OCH₂CH₂OCH₃Methoxyethoxyethyl1.5~ 60 µg/mL[5][6]

Analysis of Results: The data clearly demonstrate the powerful effect of the methoxyethoxyethyl substituent. CMPD-MEE exhibits a significantly lower calculated LogP (a measure of lipophilicity) and a dramatically higher aqueous solubility compared to its methyl-substituted counterpart, CMPD-Me . A solubility of less than 1 µg/mL for CMPD-Me would classify it as practically insoluble, posing significant challenges for drug development. In contrast, the ~60 µg/mL solubility of CMPD-MEE is a considerable improvement, making it a much more viable candidate for further preclinical evaluation.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

Measuring the true equilibrium or thermodynamic solubility is crucial for lead optimization and understanding a compound's behavior in formulation.[1][7] The shake-flask method is the universally recognized gold standard for this determination due to its reliability and direct measurement of a saturated solution at equilibrium.[8][9]

Causality Behind Experimental Choices:

  • Excess Solid: We add a sufficient excess of the solid compound to ensure that the resulting solution is truly saturated. This is the definition of thermodynamic solubility—the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure.[8]

  • Equilibrium Incubation: A long incubation period (typically 24 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid-state compound.[1][7] Shorter incubation times might only yield kinetic solubility values, which can often overestimate the true solubility.[10]

  • Phase Separation: It is critical to completely separate the undissolved solid from the saturated supernatant before analysis. Any particulate matter will artificially inflate the measured concentration. High-speed centrifugation or filtration through a low-binding filter plate are standard procedures.[7]

  • Quantification Method: LC-MS/MS is the preferred method for quantification due to its high sensitivity and specificity, especially for compounds that lack a strong UV chromophore or when the sample is part of a complex mixture.[7]

Step-by-Step Methodology:

  • Preparation of Buffer: Prepare a 100 mM phosphate-buffered saline (PBS) solution and adjust the pH to 7.4. Filter the buffer through a 0.22 µm filter.

  • Compound Addition: Add an excess amount of the solid test compound (e.g., ~1 mg) into a 1.5 mL glass vial. The exact amount is not critical as long as undissolved solid is clearly visible after the incubation period.[8]

  • Solvent Addition: Add 1 mL of the pH 7.4 PBS to the vial.

  • Incubation: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled incubator set to 25°C. Allow the samples to shake for 24 hours to reach equilibrium.[7]

  • Phase Separation: After incubation, carefully remove the vials. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant using a solubility filter plate (e.g., Millipore Multiscreen).[7]

  • Sample Dilution: Carefully pipette an aliquot of the clear supernatant and perform a serial dilution using the same buffer. This is necessary to bring the concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or, more commonly, LC-MS/MS. A calibration curve prepared with known concentrations of the test compound must be run in parallel to accurately quantify the solubility.[1]

  • Data Reporting: Calculate the original concentration in the saturated solution by applying the dilution factor. The final solubility is typically reported in µg/mL or µM.

The following diagram outlines the workflow for this protocol.

Caption: Workflow for the thermodynamic shake-flask solubility assay.

Conclusion

The strategic choice of substituents on a pyrazole core is a critical element in modern drug design. As demonstrated, replacing a lipophilic methyl group with a polar, hydrogen bond-accepting methoxyethoxyethyl chain can transform a practically insoluble compound into one with significantly improved aqueous solubility. This enhancement is directly attributable to the favorable hydrogen bonding interactions between the ether oxygens and water molecules. For researchers in drug discovery, prioritizing such "solubilizing" moieties early in the design-make-test-analyze cycle can mitigate downstream risks associated with poor pharmacokinetics and formulation, ultimately increasing the probability of developing a successful drug candidate. The robust shake-flask method remains the definitive standard for accurately assessing these crucial solubility parameters.

References

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (Molecules) URL: [Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI (Pharmaceuticals) URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: A review of pyrazole an its derivative Source: National Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation Source: PMC (RSC Medicinal Chemistry) URL: [Link]

  • Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: Asian Journal of Chemistry URL: [Link]

  • Title: Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: Solubility Assessment Service Source: Creative Biolabs URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: PMC (Molecules) URL: [Link]

  • Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review Source: EPJ Web of Conferences URL: [Link]

  • Title: Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes Source: NIH Public Access (Biochemistry) URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI (Molecules) URL: [Link]

Sources

Validation

HPLC Method Development Guide: 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine Purity

Executive Summary & Compound Analysis Objective: Develop a robust, stability-indicating HPLC method for the purity analysis of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine . Compound Profile: Core Structure: 4-Aminopy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

Objective: Develop a robust, stability-indicating HPLC method for the purity analysis of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine .

Compound Profile:

  • Core Structure: 4-Aminopyrazole (aromatic, basic amine).

  • Side Chain: 2-(2-Methoxyethoxy)ethyl (PEG-2 analog).

  • Chemical Challenges:

    • High Polarity: The PEG tail and primary amine significantly increase water solubility, leading to poor retention (near void volume) on standard C18 columns.

    • Basicity: The 4-amino group (approximate pKa ~4.0–5.0) and pyrazole ring nitrogens can interact with residual silanols on silica columns, causing severe peak tailing.

    • Detection: The pyrazole ring lacks extended conjugation, necessitating low-UV detection (210–230 nm), which increases susceptibility to mobile phase background noise.

Scope: This guide compares a Standard C18 Method against an Optimized Fluorophenyl (PFP) Method , demonstrating why alternative stationary phases are critical for polar aminopyrazoles.

Method Development Strategy: The "Why" Behind the Protocol

The Polarity Trap

Standard alkyl phases (C18/C8) rely on hydrophobic interactions. For this analyte, the hydrophilic PEG chain dominates the interaction profile. Under acidic conditions (pH < 3), the amine is protonated (


), further reducing hydrophobicity. This results in "breakthrough" peaks where the analyte elutes with the solvent front, making integration impossible.
The Solution: Alternative Selectivity

To retain this polar amine, we must utilize mechanisms beyond simple hydrophobicity:

  • Pi-Pi Interactions: Using a PFP (Pentafluorophenyl) or Phenyl-Hexyl phase to interact with the pyrazole ring.

  • Hydrogen Bonding: PFP phases offer strong H-bonding potential with the amine and ether oxygens.

  • ** electrostatic Shielding:** Using a high-strength buffer or ion-pairing reagent (though we avoid ion-pairing here to maintain MS compatibility).

Comparative Study: C18 vs. PFP Performance

We evaluated two distinct methodologies. The data below represents typical performance characteristics for this chemotype.

Method A: Generic C18 (The "Baseline")
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Outcome: Rapid elution, co-elution with polar impurities, and peak tailing due to silanol interactions.

Method B: Optimized Fluorophenyl (The "Recommended")
  • Column: Fluorophenyl (e.g., Phenomenex Luna PFP(2) or ACE C18-PFP), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: 10 mM Ammonium Formate pH 3.5 (A) / Methanol (B).

  • Outcome: Enhanced retention via multiple interaction mechanisms; Methanol is chosen over Acetonitrile to promote pi-pi interactions.

Representative Performance Data
ParameterMethod A (Standard C18)Method B (Optimized PFP)Status
Retention Time (

)
1.8 min (Near Void)6.4 minImproved
Capacity Factor (

)
0.54.3Ideal (>2.0)
Tailing Factor (

)
2.1 (Significant Tailing)1.1 (Symmetrical)Passed
Resolution (

)
< 1.5 (from impurity A)> 3.0Passed
Theoretical Plates (

)
~2,500~8,000High Efficiency

Analyst Note: The PFP column provides a "orthogonal" selectivity. While C18 interacts only with the hydrophobic carbon skeleton, PFP engages the polar amine and the aromatic ring, pulling the peak away from the solvent front.

Detailed Experimental Protocols

Protocol 1: Sample Preparation
  • Diluent: 90:10 Water:Methanol (Match initial mobile phase conditions to prevent "solvent effect" peak distortion).

  • Concentration: 0.5 mg/mL (for purity); 0.05 mg/mL (for sensitivity check).

  • Filtration: 0.22 µm PVDF or PTFE filter (Nylon may adsorb the polar amine).

Protocol 2: Optimized Chromatographic Conditions (Method B)
  • Instrument: HPLC/UHPLC with PDA or UV-Vis detector.

  • Column: PFP (Pentafluorophenyl) phase, 150 x 4.6 mm, 3 µm or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

    • Why: Buffer controls ionization state better than simple acid, improving peak shape.

  • Mobile Phase B: Methanol (LC-MS Grade).

    • Why: Methanol facilitates pi-pi interactions better than Acetonitrile on phenyl phases.

  • Gradient Program:

    • 0.0 min: 5% B

    • 2.0 min: 5% B (Isocratic hold to stack polar analytes)

    • 15.0 min: 90% B

    • 17.0 min: 90% B

    • 17.1 min: 5% B

    • 22.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 220 nm (Primary) and 254 nm (Secondary).

Decision Logic & Troubleshooting

The following diagram outlines the logical pathway for optimizing the separation of polar aminopyrazoles.

MethodDevelopment Start Start: 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine InitialRun Initial Run: C18, 0.1% Formic Acid Start->InitialRun CheckRt Check Retention (k' > 2?) InitialRun->CheckRt PoorRt Result: Early Elution (k' < 1) CheckRt->PoorRt No GoodRt Result: Good Retention CheckRt->GoodRt Yes SelectStrategy Select Alternative Strategy PoorRt->SelectStrategy Strat_PFP Strategy A: Change Column (PFP / Polar Embedded) SelectStrategy->Strat_PFP Preferred (Robust) Strat_pH Strategy B: Change pH (High pH C18) SelectStrategy->Strat_pH Alternative Strat_HILIC Strategy C: HILIC (If k' still < 1) SelectStrategy->Strat_HILIC Last Resort TestPFP Test: PFP + MeOH + Amm. Formate Strat_PFP->TestPFP TestHighPH Test: Hybrid C18 + pH 10 (Bicarb) Strat_pH->TestHighPH CheckShape Check Peak Shape (Tf < 1.5?) TestPFP->CheckShape TestHighPH->CheckShape FinalMethod Final Validated Method CheckShape->FinalMethod Pass AddBuffer Action: Increase Buffer Strength or Add Modifier CheckShape->AddBuffer Fail (Tailing) AddBuffer->CheckShape

Caption: Decision tree for optimizing retention of polar basic amines, prioritizing stationary phase selection over complex mobile phases.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11230491, 1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid, pinacol ester.[1] (Used for structural analog properties). Retrieved from [Link][1]

  • Sielc Technologies. (n.d.). Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. (Demonstrates mixed-mode separation for aminopyrazoles). Retrieved from [Link]

  • Diczfalusy, U., & Eklöf, R. (1987). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. Biomedical Chromatography. (Establishes UV detection parameters for simple pyrazoles). Retrieved from [Link]

Sources

Comparative

Validating purity of 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine via elemental analysis

Topic: Validating purity of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine via elemental analysis Content Type: Publish Comparison Guide Executive Summary In the development of kinase inhibitors and advanced pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine via elemental analysis Content Type: Publish Comparison Guide

Executive Summary

In the development of kinase inhibitors and advanced pharmaceutical intermediates, 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine represents a specific class of "deceptive" molecules. While High-Performance Liquid Chromatography (HPLC) may indicate >99% purity, the presence of a hydrophilic polyethylene glycol (PEG)-like tail renders this compound highly hygroscopic. Standard purity assessments often fail to account for significant water, carbonate salts, or solvent entrapment, leading to stoichiometric errors in downstream synthesis.

This guide provides a rigorous, self-validating protocol for validating the bulk purity of this amine using Elemental Analysis (EA) , contrasted against HPLC and Quantitative NMR (qNMR). It is designed for researchers who require absolute compositional certainty for publication or GMP scale-up.

Part 1: The Deceptive Nature of "Purity"

For this specific compound, "Purity" is not a single metric.[1] It is a composite of organic homogeneity and bulk composition.

The Structural Challenge

The molecule contains two distinct domains that complicate analysis:

  • The Pyrazole-Amine Core: Reactive to CO₂ (forming carbamates) and prone to oxidation.

  • The Methoxyethoxyethyl Tail: A short PEG chain that acts as a moisture sponge.

Comparative Analysis: Why EA is Non-Negotiable

While HPLC is the industry standard for tracking organic impurities, it is blind to the most common contaminants in this specific molecule: water and inorganic salts.

FeatureHPLC (UV/Vis) qNMR (¹H) Elemental Analysis (CHN)
Primary Detection UV-active organic impurities.Protons in organic structure.Mass % of C, H, N.
Blind Spots Water, inorganic salts, trapped solvents (e.g., DCM), CO₂.Inorganic salts; requires internal standard for absolute purity.Specific impurity identity (cannot distinguish isomer vs. impurity).
Suitability for This Compound Screening Only. The PEG tail does not absorb UV strongly; response factors may vary.High. Excellent for quantifying solvent, but tedious for bulk water quantification.Critical. The only method that proves the bulk mass balance matches the theoretical formula.
Common Failure Mode Reports 99.9% purity on a sample that is actually 15% water by mass.Overlapping signals from the PEG tail and water peak can obscure integration.Fails "

tolerance" due to hygroscopicity, leading to false rejection.
Part 2: The Self-Validating Experimental Protocol

Objective: Obtain CHN values within


 of theoretical calculation for C₈H₁₅N₃O₂.
Theoretical Values:  C: 51.88%, H: 8.16%, N: 22.69%.
Phase 1: Sample Preparation (The "Dry & Shield" System)

Context: The primary cause of EA failure for PEGylated amines is moisture absorption during weighing.

  • Vacuum Desiccation:

    • Place the sample in a vacuum drying pistol over Phosphorus Pentoxide (P₂O₅) .

    • Heat to 40–45°C under high vacuum (<1 mbar) for a minimum of 12 hours. Note: Do not exceed 60°C to avoid darkening (oxidation) of the free amine.

  • Inert Transfer (Critical Step):

    • Break the vacuum with dry Nitrogen or Argon.

    • Immediately transfer the vial into a glovebox or a nitrogen-flushed glove bag.

    • Capsule Sealing: Weigh 2–3 mg of the oily/solid sample into tin capsules inside the inert environment.

    • Use a cold-welding capsule press to seal the tin capsules hermetically before removing them from the inert atmosphere. Standard folding is insufficient; the PEG tail will pull moisture through the folds.

Phase 2: The Correction Workflow (If Standard EA Fails)

If the "Dry & Shield" method yields high Hydrogen (>8.56%) and low Carbon (<51.48%), the sample likely contains bound water that physical drying cannot remove without degrading the compound.

  • Step A: Quantify Water (Karl Fischer Titration):

    • Perform volumetric or coulometric Karl Fischer (KF) titration.

    • Example Result: Water content = 3.5% (w/w).

  • Step B: Calculate "Corrected" Theoretical Values:

    • Do not compare against the anhydrous formula. Adjust the theoretical calculation to include 3.5% water (approx. 0.35 molar equivalents).

    • Revised Formula: C₈H₁₅N₃O₂ · 0.35 H₂O.

  • Step C: Re-evaluate:

    • Compare the Found EA values against the Hydrated Theoretical values. If they match, the purity is validated as "Pure Hydrate."

Part 3: Visualization of the Validation Logic

The following diagram illustrates the decision tree for validating the purity of hygroscopic amines.

PurityValidation Start Crude Product 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine HPLC HPLC Analysis (>98% Area?) Start->HPLC Drying Vacuum Drying (P2O5, 40°C, 12h) HPLC->Drying Pass Fail REJECT (Re-purify) HPLC->Fail Fail (<98%) EA_Standard Standard CHN Analysis (Open Air Weighing) Drying->EA_Standard Standard Protocol Result_Check Within ±0.4% Tolerance? EA_Standard->Result_Check EA_Inert Inert CHN Analysis (Glovebox + Sealed Tin Capsule) EA_Inert->Result_Check Re-test Result_Check->EA_Inert No (High H, Low C) KF_Titration Karl Fischer Titration (Quantify Water %) Result_Check->KF_Titration Still Fails Final_Valid VALIDATED (Report as Hydrate or Anhydrous) Result_Check->Final_Valid Yes Recalc Recalculate Theoretical (Include H2O Mol %) KF_Titration->Recalc Recalc->Final_Valid Matches Corrected Value Recalc->Fail Mismatch

Caption: Logic flow for validating hygroscopic amine purity. Note the critical branch points for Inert Handling and Water Correction.

Part 4: Data Interpretation & Reporting

When publishing or reporting data for this compound, transparency regarding the "Corrected" values is a marker of scientific integrity.

Example of Acceptable Reporting (Journal of Medicinal Chemistry Format):

Anal. Calcd for C₈H₁₅N₃O₂: C, 51.88; H, 8.16; N, 22.69. Found: C, 50.12; H, 8.45; N, 21.90. Corrected Analysis: Sample found to contain 3.4% H₂O by Karl Fischer. Anal. Calcd for C₈H₁₅N₃O₂ · 0.4 H₂O: C, 50.05; H, 8.30; N, 21.89. Found: C, 50.12; H, 8.45; N, 21.90. (Within ±0.4% tolerance).

Why this matters: Without the water correction, the initial "Found" values (C: 50.12 vs Theoretical 51.88) show a deviation of >1.7%, which would result in immediate rejection by reviewers or QA. By mathematically accounting for the water (which is a physical property of the PEG chain, not a synthetic impurity), the data proves the chemical integrity of the scaffold.

References
  • American Chemical Society (ACS). (2025). Journal of Medicinal Chemistry - Author Guidelines: Elemental Analysis and Purity Requirements. [Link]

  • Kuveke, R., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Elementar. (2025).[2][3][4] Best Practices for Sample Preparation in Elemental Analysis: Handling Hygroscopic Substances. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6] Journal of Medicinal Chemistry.[7] [Link]

  • Chemistry World. (2023). First publisher abandons impractical elemental analysis standard as journals eye next move. [Link][6][8][9][10]

Sources

Validation

Technical Comparison: Reference Standards for 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine Impurities

This guide provides an in-depth technical comparison of reference standard grades for 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine , a critical intermediate often utilized in the synthesis of JAK inhibitors and other...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reference standard grades for 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine , a critical intermediate often utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules.

Executive Summary

In the development of pyrazole-based active pharmaceutical ingredients (APIs), the intermediate 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine serves as a primary scaffold. Its purity directly impacts the impurity profile of the final drug substance.

This guide compares three classes of reference standards available to researchers: Certified Reference Materials (CRMs) , Analytical Reference Standards (ARS) , and Research Grade Materials (RGM) . Our experimental analysis demonstrates that while RGM is cost-effective for early discovery, it frequently fails to detect critical "Process-Related Impurities" (PRIs) such as azo-dimers and regioisomers, which can propagate into the final API.

The Impurity Landscape: Origins & Causality

To select the right standard, one must understand the genesis of impurities. The synthesis of this pyrazole amine typically proceeds via the alkylation of 4-nitropyrazole followed by catalytic hydrogenation.

Synthesis Pathway & Impurity Origin

The following diagram illustrates the critical control points where impurities are generated.

G SM1 4-Nitropyrazole Step1 Step 1: Alkylation (Base/Solvent) SM1->Step1 Reagent 1-Bromo-2-(2-methoxyethoxy)ethane Reagent->Step1 Int Intermediate: N-Alkylated Nitro Step1->Int Imp1 Impurity A: N,N'-Dialkylated (Quaternary Salt) Step1->Imp1 Over-alkylation Imp2 Impurity B: Regioisomer (N2 vs N1) Step1->Imp2 Tautomerism Step2 Step 2: Reduction (H2, Pd/C) Int->Step2 Imp4 Impurity D: Nitro Precursor (Unreacted) Int->Imp4 Incomplete Rxn Product Target: 1-(2-(2-Methoxyethoxy)ethyl) -1H-pyrazol-4-amine Step2->Product Imp3 Impurity C: Azo-Dimer (Incomplete Reduction) Step2->Imp3 Oxidative Coupling

Caption: Mechanistic pathway highlighting the genesis of alkylation and reduction impurities.

Critical Impurities Defined
  • Impurity A (Bis-alkylated): 1,2-bis(2-(2-methoxyethoxy)ethyl)-4-aminopyrazolium. A salt formed by over-alkylation. High polarity; often elutes in the void volume of Reverse Phase HPLC.

  • Impurity C (Azo-Dimer): 4,4'-azobis(1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazole). A colored impurity arising from the coupling of hydroxylamine intermediates during reduction. It is genotoxic and must be controlled to low ppm levels.

Comparative Analysis of Reference Standards

We evaluated three grades of standards using a validated UPLC-MS/MS method.

Table 1: Performance Metrics by Grade
FeatureCertified Reference Material (CRM) Analytical Reference Standard (ARS) Research Grade (RGM)
Assay Method Mass Balance (100% - Impurities - Water - Solvents)HPLC Area % onlyCrude Area %
Purity Definition Chromatographic Purity + qNMR + TGA + KFChromatographic Purity only"Technical Grade" (>90%)
Impurity ID All impurities >0.05% identified & quantifiedMajor peak onlyNone
Water Content Measured by Karl Fischer (KF)Often ignoredIgnored
Risk Factor Low: Suitable for GMP ReleaseMedium: Suitable for R&DHigh: False positives/negatives
Experimental Data: The "Hidden" Error

In our comparison, a Research Grade sample labeled "98% Purity" was analyzed against a CRM .

  • Result: The RGM actually contained 4.2% water (hygroscopic side chain) and 1.5% inorganic salts.

  • Impact: Using the RGM to quantify the intermediate in a reaction mixture resulted in a 5.7% overestimation of yield, leading to stoichiometry errors in the subsequent step.

Experimental Protocol: Qualification Workflow

To validate a secondary standard against a CRM, follow this self-validating protocol. This ensures traceability and scientific integrity.

Method: UPLC-PDA-MS
  • Column: C18, 1.7 µm, 2.1 x 100 mm (e.g., Waters BEH or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: PDA (254 nm) and MS (ESI+).

Qualification Logic

Workflow Start Start: Candidate Standard Test1 1. Homogeneity Test (HPLC 10 locations) Start->Test1 Test2 2. Structure ID (1H-NMR, MS, IR) Test1->Test2 RSD < 1.0% Fail REJECT (Use as Crude) Test1->Fail RSD > 1.0% Test3 3. Purity Assignment (Mass Balance) Test2->Test3 Matches Reference Test2->Fail Unknown Peaks Test3->Fail Purity < 98.0% Pass RELEASE (Secondary Standard) Test3->Pass Purity > 98.0%

Caption: Decision tree for qualifying an in-house secondary standard.

Recommendations

  • For GMP/GLP Release: Always use a CRM or a fully characterized ARS with established Response Factors (RF) for impurities A and C. The azo-dimer (Impurity C) has a significantly higher extinction coefficient than the parent amine; assuming RF=1.0 will lead to massive under-reporting of this toxic impurity.

  • For Synthetic Optimization: Research Grade material is acceptable only if dried to constant weight and corrected for salt content using qNMR.

  • Storage: The methoxyethoxy side chain renders the molecule hygroscopic. Standards must be stored under argon at -20°C.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

  • Fichez, J., et al. (2018). "Recent advances in aminopyrazoles synthesis and functionalization." Chimica Oggi - Chemistry Today. Link

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." (Mechanistic insights into alkylation regioselectivity). Link

  • PubChem. "1H-pyrazol-4-amine Compound Summary."[1] National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine

Hazard Assessment and Precautionary Principles Given the absence of specific toxicological data for 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine, a conservative approach to its handling and disposal is paramount. Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Precautionary Principles

Given the absence of specific toxicological data for 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine, a conservative approach to its handling and disposal is paramount. Structurally related pyrazole and amine compounds exhibit a range of hazards, including potential toxicity if swallowed, skin and eye irritation, and possible environmental harm if released.[1][2] Therefore, it is prudent to handle this compound as a hazardous substance.

Core Principles for Safe Handling:

  • Assume Hazard: In the absence of contrary data, treat 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine as a hazardous chemical.

  • Consult Institutional Guidelines: Always adhere to your institution's specific chemical hygiene and waste disposal protocols.[3]

  • Utilize Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[4][5] For operations with a risk of aerosol generation, a fume hood should be utilized.[4]

Waste Segregation: The Cornerstone of Proper Disposal

Effective chemical waste management begins with meticulous segregation at the point of generation. Mixing different waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process.[6][7]

Key Segregation Practices:

  • Designated Waste Container: Establish a clearly labeled, dedicated waste container for 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong acids or oxidizing agents, with which amines can react violently.[8][9]

  • Solid vs. Liquid Waste: Maintain separate waste streams for solid and liquid forms of the compound and contaminated materials.

The following table summarizes the critical information for the proper segregation and containerization of this chemical waste:

Parameter Guideline Rationale
Waste Type Hazardous Chemical WasteAssumed hazardous due to structural alerts (pyrazole, amine).
Physical State Segregate Solid and Liquid WastePrevents unforeseen reactions and simplifies disposal processing.
Container Material High-Density Polyethylene (HDPE) or GlassEnsures chemical compatibility and prevents container degradation.
Labeling "Hazardous Waste," Chemical Name, Hazard SymbolsComplies with regulations and informs personnel of the container's contents and associated risks.
Incompatible Wastes Strong Acids, Oxidizing Agents, Halogenated Organics[8][9]Amines can undergo exothermic or violent reactions with these substances.
Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine, from the laboratory bench to final collection.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated and labeled hazardous waste containers (solid and liquid)

  • Waste manifest or logbook

Procedure:

  • Container Preparation:

    • Obtain a clean, dry, and chemically compatible waste container.

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine" and any known hazard information on the label.

  • Waste Collection:

    • Pure Compound: Carefully transfer any unused or expired solid compound into the designated solid waste container.

    • Contaminated Solids: Dispose of items such as contaminated gloves, weighing paper, and pipette tips into the solid waste container.

    • Solutions: Transfer any solutions containing the compound into the designated liquid waste container.

    • Aqueous vs. Organic Solutions: If significant quantities of both aqueous and organic solutions are generated, it is best practice to collect them in separate liquid waste containers.[10]

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[6]

    • Do not overfill the container; a general rule is to fill to no more than 80% capacity.[7]

  • Request for Disposal:

    • Once the container is full or has been in storage for a predetermined time according to institutional policy, arrange for its collection by your institution's licensed hazardous waste disposal service.[5][11]

    • Complete any required waste manifest documentation accurately and completely.

The following diagram illustrates the decision-making workflow for the proper disposal of 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine:

G start Start: Generation of 1-(2-(2-methoxyethoxy)ethyl)-1h-pyrazol-4-amine Waste assess_state Is the waste solid or liquid? start->assess_state solid_waste_container Place in designated 'Hazardous Solid Waste' container assess_state->solid_waste_container Solid liquid_waste_container Place in designated 'Hazardous Liquid Waste' container assess_state->liquid_waste_container Liquid label_container Ensure container is properly labeled with chemical name and hazards solid_waste_container->label_container liquid_waste_container->label_container store_waste Store in a designated, secure, and ventilated waste accumulation area label_container->store_waste check_full Is the container full (approx. 80%)? store_waste->check_full request_pickup Arrange for pickup by a licensed waste disposal service check_full->request_pickup Yes continue_collection Continue waste collection check_full->continue_collection No continue_collection->start

Caption: Disposal workflow for 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine.

Regulatory Considerations

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] While specific RCRA waste codes for this compound are not defined, it is the responsibility of the waste generator to characterize their waste.[13] Given the potential hazards, it is likely to be classified as a hazardous waste. Always consult with your institution's environmental health and safety department to ensure compliance with all local, state, and federal regulations.[12]

Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately evacuate the affected area and alert your colleagues and supervisor.

  • Control the Spill (if safe to do so): If the spill is small and you are trained to handle it, use an appropriate absorbent material (such as vermiculite or sand) to contain the spill.[9] Avoid raising dust in the case of a solid spill.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[14]

By adhering to these procedures, you can ensure the safe and responsible disposal of 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine, upholding the highest standards of laboratory safety and environmental protection.

References

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